molecular formula C7H3ClF3NO2 B1423198 5-Chloro-2-(trifluoromethyl)nicotinic acid CAS No. 823222-02-2

5-Chloro-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1423198
CAS No.: 823222-02-2
M. Wt: 225.55 g/mol
InChI Key: SWAUZBSMIIDEMA-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 823222-02-2) is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. This compound serves as a versatile chemical intermediate and a key structural motif in the synthesis of active ingredients for the agrochemical and pharmaceutical industries . In pharmaceutical research, derivatives based on the 6-(trifluoromethyl)nicotinic acid scaffold have been identified as promising dual inhibitors of the HIV-1 Reverse Transcriptase (RT), targeting both the polymerase and the RNase H functions of the enzyme, which is a crucial target for antiretroviral therapy . Some compounds developed from this scaffold have demonstrated the ability to inhibit viral replication in cell-based assays . Within the agrochemical sector, trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern crop protection. The unique properties of the trifluoromethyl group contribute to the biological activity of many commercial pesticides . This compound acts as a critical building block for the discovery and synthesis of novel active ingredients . The biological potency of trifluoromethylpyridine derivatives is attributed to the synergistic effect of the fluorine atom's unique physicochemical properties—such as its high electronegativity and small van der Waals radius—and the characteristics of the pyridine ring. The trifluoromethyl group is strongly electron-withdrawing, which can enhance lipophilicity, membrane permeability, and metabolic stability, making it a valuable feature in rational drug and agrochemical design . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAUZBSMIIDEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694245
Record name 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823222-02-2
Record name 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloro-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Pyridine Derivative

5-Chloro-2-(trifluoromethyl)nicotinic acid, identified by the CAS number 823222-02-2 , is a fluorinated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, imparts valuable physicochemical properties that make it a crucial building block in the synthesis of novel bioactive compounds.[1][2] The presence of the trifluoromethyl group, a common motif in modern drug design, can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][3] This guide provides an in-depth overview of the synthesis, properties, and applications of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-(trifluoromethyl)nicotinic acid is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 823222-02-2[1][4][5]
Molecular Formula C₇H₃ClF₃NO₂[4][5]
Molecular Weight 225.55 g/mol [1][4][5]
Physical Form Solid[6]
Storage Sealed in dry, room temperature[4][5]

Chemical Structure

The chemical structure of 5-Chloro-2-(trifluoromethyl)nicotinic acid is depicted below.

Caption: Chemical structure of 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic Acid

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid can be achieved through a multi-step process, a common route being the hydrolysis of a nitrile precursor.[1][7] This method typically involves the halogenation and trifluoromethylation of a pyridine derivative, followed by hydrolysis to yield the final carboxylic acid.[1]

Experimental Protocol: Synthesis via Hydrolysis of a Nitrile Precursor

This protocol outlines a general procedure for the synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Step 1: Halogenation of a Pyridine Precursor The initial step involves the selective halogenation of a suitable pyridine derivative to introduce the chlorine atom at the desired position.

Step 2: Trifluoromethylation The subsequent step is the introduction of the trifluoromethyl group, often facilitated by a copper catalyst.[1]

Step 3: Hydrolysis of the Nitrile The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[1] For instance, refluxing the nitrile precursor with aqueous hydrochloric acid can yield the target compound.[1]

Caption: Synthetic workflow for 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Applications in Research and Development

5-Chloro-2-(trifluoromethyl)nicotinic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a key building block for the development of new therapeutic agents.[1] The trifluoromethylpyridine scaffold is a known pharmacophore in several approved drugs and clinical candidates.[2] For example, derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated as dual inhibitors of HIV-1 Reverse Transcriptase.[1] The unique electronic properties of the trifluoromethyl group can significantly influence the biological activity of the final compound.[3]

Agrochemical Applications

Trifluoromethylpyridine derivatives are extensively used in the agrochemical sector as herbicides and pesticides.[1][2] The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds, leading to more potent and selective crop protection agents.[1] Research has shown that trifluoromethylpyridine derivatives can be effective against various pests and weeds.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Chloro-2-(trifluoromethyl)nicotinic acid. It is known to cause skin and eye irritation.[6][8] Therefore, the use of personal protective equipment, such as gloves and safety glasses, is essential.[9] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[10]

Conclusion

5-Chloro-2-(trifluoromethyl)nicotinic acid is a pivotal chemical intermediate with broad applications in drug discovery and agrochemical development. Its synthesis, while requiring a multi-step approach, provides access to a versatile scaffold for the creation of novel and effective chemical entities. A thorough understanding of its properties and safe handling procedures is crucial for its successful application in research and development.

References

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Lead Sciences. 5-Chloro-2-(trifluoromethyl)nicotinic acid. Available from: [Link]

  • U.S. National Library of Medicine. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available from: [Link]

Sources

solubility of 5-Chloro-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethyl)nicotinic Acid

Introduction

5-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 823222-02-2) is a halogenated and fluorinated pyridine derivative that serves as a critical structural motif and versatile intermediate in the synthesis of advanced materials, particularly within the agrochemical and pharmaceutical sectors.[1] Its utility as a building block for novel crop protection agents and potentially therapeutic compounds makes a thorough understanding of its physicochemical properties essential.[1][2] Among these properties, solubility is paramount, as it directly governs reaction kinetics in synthesis, bioavailability in pharmacology, and formulation efficacy in agrochemicals.

This guide provides a comprehensive analysis of the solubility profile of 5-Chloro-2-(trifluoromethyl)nicotinic acid. Moving beyond a simple data sheet, we will dissect the molecular features that dictate its behavior in various solvent systems, provide field-proven protocols for its empirical determination, and offer insights into the causal mechanisms behind its solubility characteristics. This document is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this compound's solubility to accelerate their research and development efforts.

Molecular Profile and Physicochemical Properties

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure. The key to understanding the lies in analyzing the interplay of its three primary functional components: the pyridine ring, the carboxylic acid group, and the chloro and trifluoromethyl substituents.

  • Pyridine Ring: A heterocyclic aromatic ring that provides a rigid scaffold.

  • Carboxylic Acid Group (-COOH): A weakly acidic functional group that can donate a proton, enabling pH-dependent solubility. This group is a hydrogen bond donor and acceptor.

  • Chloro Group (-Cl): An electron-withdrawing and lipophilic substituent.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and highly lipophilic group known to enhance metabolic stability and membrane permeability in drug candidates.[1]

A comparison with closely related analogs is invaluable for predicting the behavior of the target compound.

Table 1: Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)nicotinic Acid and Key Analogs.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) pKa (Predicted)
5-Chloro-2-(trifluoromethyl)nicotinic acid 823222-02-2 C₇H₃ClF₃NO₂ 225.55 Not available ~2.0 - 2.5 (estimated)
2-(Trifluoromethyl)nicotinic acid 131747-43-8 C₇H₄F₃NO₂ 191.11 184 - 188 2.50 ± 0.36[3]
5-Chloronicotinic acid 22620-27-5 C₆H₄ClNO₂ 157.55 169 - 171 3.10 ± 0.10[4]
2-Chloronicotinic acid 2942-59-8 C₆H₄ClNO₂ 157.55 178 - 181 Not available

| Nicotinic Acid | 59-67-6 | C₆H₅NO₂ | 123.11 | 236.6 | 4.85 |

The strong electron-withdrawing nature of both the trifluoromethyl group at the 2-position and the chloro group at the 5-position is expected to significantly increase the acidity of the carboxylic acid group (i.e., lower its pKa) compared to unsubstituted nicotinic acid.[5] This enhanced acidity is a critical factor in its aqueous solubility profile.

Aqueous Solubility Profile: The Critical Role of pH

As a carboxylic acid, the aqueous is fundamentally dependent on the pH of the medium. At low pH, the compound exists predominantly in its protonated, neutral form (R-COOH), which has limited water solubility due to the lipophilic nature of the substituted pyridine ring. As the pH increases and surpasses the compound's pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate anion (R-COO⁻). This ionized form is significantly more water-soluble due to favorable ion-dipole interactions with water molecules.

The relationship between pH, pKa, and the speciation of the acid is described by the Henderson-Hasselbalch equation and visualized below.

G pH-Dependent Ionization of 5-Chloro-2-(trifluoromethyl)nicotinic Acid cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_label Predominantly Neutral Form (Low Aqueous Solubility) compound_neutral R-COOH compound_ionized R-COO⁻ + H⁺ compound_neutral->compound_ionized Deprotonation (Base Addition) high_ph_label Predominantly Ionized Form (High Aqueous Solubility) compound_ionized->compound_neutral Protonation (Acid Addition)

Caption: pH-dependent equilibrium and its effect on solubility.

Solubility in Organic Solvents

Predicting solubility in organic solvents requires consideration of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. While experimental data for 5-Chloro-2-(trifluoromethyl)nicotinic acid is scarce, we can infer its likely behavior from high-quality data available for its analogs. A comprehensive study on 2-chloronicotinic acid provides an excellent baseline for understanding solvent effects.[6]

Table 2: Solubility of Nicotinic Acid Analogs in Common Organic Solvents and Estimated Profile for the Target Compound.

Solvent Solvent Type 2-Chloronicotinic Acid Solubility (mole fraction x 10³) at 298.15 K[6] Nicotinic Acid Solubility Profile[7][8] Estimated Solubility for 5-Chloro-2-(trifluoromethyl)nicotinic acid
Water Polar Protic 0.23 High Very Low (at neutral pH)
Methanol Polar Protic 21.36 Soluble Sparingly to Moderately Soluble
Ethanol Polar Protic 25.10 Soluble Sparingly to Moderately Soluble
Acetonitrile Polar Aprotic 2.50 Low Sparingly Soluble
Acetone Polar Aprotic 100.21 Moderate Soluble
Ethyl Acetate Polar Aprotic 114.72 Moderate Soluble
N,N-Dimethylformamide (DMF) Polar Aprotic 413.51 Soluble[7] Soluble
N-Methylpyrrolidone (NMP) Polar Aprotic 511.95 High (by analogy) Very Soluble

| Cyclohexane | Nonpolar | 0.05 | Insoluble | Insoluble |

Analysis and Causality:

  • Polar Aprotic Solvents: The highest solubility for the analog 2-chloronicotinic acid is observed in polar aprotic solvents like NMP, DMF, and ethyl acetate.[6] This is because these solvents can effectively solvate the molecule without competing for the carboxylic acid's hydrogen bond donation. The strongly lipophilic CF₃ group on the target compound is expected to enhance this trend.

  • Polar Protic Solvents: Alcohols like methanol and ethanol show moderate solvating power. They can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid group.

  • Water: As discussed, the aqueous solubility of the neutral form is very low. The addition of both a chloro and a trifluoromethyl group significantly increases the molecule's lipophilicity compared to nicotinic acid, leading to a predicted decrease in aqueous solubility at neutral pH.

Experimental Determination of Solubility: Protocols and Rationale

Empirical measurement remains the gold standard for defining a compound's solubility. We present two validated protocols: the thermodynamic "Shake-Flask" method for equilibrium solubility and a higher-throughput kinetic assay for early-stage discovery.

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This method is considered the most reliable for determining the true equilibrium solubility of a compound.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

G start Start step1 1. Sample Preparation Add excess solid compound to solvent in a vial. start->step1 step2 2. Equilibration Agitate at constant temp. (e.g., 24-48h on orbital shaker). step1->step2 Ensures saturation step3 3. Phase Separation Centrifuge to pellet undissolved solid. step2->step3 Reaches equilibrium step4 4. Supernatant Collection Carefully collect the clarified supernatant. step3->step4 Isolates dissolved fraction step5 5. Analysis Dilute supernatant and analyze concentration via HPLC-UV. step4->step5 Prepares for quantification end End (Solubility Calculated) step5->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of 5-Chloro-2-(trifluoromethyl)nicotinic acid (e.g., 2-5 mg) to a 1.5 mL glass vial. The excess is critical to ensure a saturated solution is achieved.[9]

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent).

    • Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The time required should be confirmed by taking measurements at multiple time points (e.g., 24, 36, 48h) to ensure the concentration has plateaued.[9]

    • Causality: Continuous agitation prevents the settling of solid particles and maximizes the surface area for dissolution, while a long incubation period is necessary for the system to overcome kinetic barriers and reach a true thermodynamic steady state.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Causality: Centrifugation is a robust method to separate the solid and liquid phases without potential compound loss that can occur with filtration due to adsorption.

  • Sample Analysis:

    • Carefully pipette a known volume of the clear supernatant, taking care not to disturb the solid pellet.

    • Dilute the supernatant with an appropriate solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve prepared with known concentrations of the compound.

    • Causality: HPLC-UV provides a highly specific and sensitive method for quantification, ensuring that the measured absorbance corresponds only to the compound of interest and not to impurities or degradation products.

Protocol 2: Kinetic Solubility for High-Throughput Screening

This method is designed for speed and is suitable for early drug discovery when many compounds need to be profiled quickly.[10] It measures the solubility after a short incubation time following the addition of a concentrated DMSO stock solution to an aqueous buffer.[11]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, 10 mM.

    • Causality: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, serving as the starting point for the assay.[11]

  • Assay Plate Preparation:

    • Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

    • Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

    • Causality: This step triggers the precipitation of the compound if its solubility limit in the final aqueous/DMSO mixture is exceeded. This is a measure of how well a compound stays in solution under non-equilibrium conditions, mimicking rapid dilution scenarios.

  • Incubation and Measurement:

    • Seal the plate and shake at room temperature for a shorter, defined period (e.g., 1.5 to 2 hours).[12]

    • Measure the amount of precipitate formed using a nephelometer, which detects light scattering by solid particles.[13]

    • Alternatively, for a quantitative result, use a 96-well filter plate to separate the precipitated solid from the dissolved compound.[10]

    • Analyze the concentration of the compound in the filtrate using a UV-Vis plate reader or LC-MS/MS.[10]

Conclusion

The is a complex property dictated by a sensitive balance of pH-dependent ionization and lipophilicity. Its aqueous solubility is predicted to be very low in acidic to neutral conditions but will increase dramatically in alkaline media due to the deprotonation of its highly acidic carboxylic acid group. In organic solvents, it is expected to be most soluble in polar aprotic solvents like DMF and NMP, with moderate solubility in alcohols and lower solubility in nonpolar media.

For drug development and process chemistry professionals, this profile has critical implications. In synthesis, solvent choice (e.g., DMF, Ethyl Acetate) will be key to achieving homogeneous reaction conditions. For biological applications, formulation strategies will likely require pH adjustment or the use of co-solvents to achieve sufficient aqueous concentrations. The robust, validated protocols provided herein offer a clear pathway to obtaining the precise, reliable solubility data needed to guide these critical decisions and advance research with confidence.

References

  • Li, Q., et al. (2019). Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. Journal of Chemical & Engineering Data, 65(1), 133-141. Retrieved from [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID | CAS 59-67-6. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Chloro-2-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Belyaeva, E. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Gonçalves, J. M., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 56(5), 2534-2539. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloronicotinic acid. Retrieved from [Link]

  • Giaginis, C., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Macedonian pharmaceutical bulletin, 65(1), 29-39. Retrieved from [Link]

  • Belyaeva, E. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5643. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical stability is a critical parameter that influences its storage, handling, and the reliability of experimental outcomes. This guide provides a comprehensive technical overview of the stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid, including its intrinsic properties, predicted degradation pathways, and recommended protocols for stability assessment. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for professionals working with this versatile compound.

Introduction: The Significance of 5-Chloro-2-(trifluoromethyl)nicotinic acid

5-Chloro-2-(trifluoromethyl)nicotinic acid, with the molecular formula C₇H₃ClF₃NO₂, is a substituted pyridine carboxylic acid. The presence of a chlorine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of molecules in biological systems, making this compound a sought-after precursor for the development of novel drugs and pesticides.[2]

Given its role in the synthesis of high-value end-products, a thorough understanding of the stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid is paramount. Degradation of this starting material can lead to the formation of impurities that may be difficult to separate, potentially compromising the yield, purity, and safety of the final product. This guide will delve into the factors influencing its stability and provide a framework for its effective management.

Intrinsic Stability and Physicochemical Properties

The inherent stability of a chemical compound is dictated by its molecular structure. 5-Chloro-2-(trifluoromethyl)nicotinic acid is a crystalline solid that is stable under normal temperature and pressure. However, the electron-withdrawing nature of the trifluoromethyl group and the chlorine atom makes the pyridine ring susceptible to certain chemical transformations.

Table 1: Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)nicotinic acid

PropertyValueSource
Molecular FormulaC₇H₃ClF₃NO₂[1]
Molecular Weight225.55 g/mol [1]
AppearanceWhite to off-white solid
Melting Point173-178 °C[3]
Thermal DecompositionOnset at approximately 220°C[4]

Under recommended storage conditions—airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C with the use of a desiccant—5-Chloro-2-(trifluoromethyl)nicotinic acid has been shown to exhibit less than 5% degradation over a 12-month period.[4]

Predicted Degradation Pathways

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many halogenated aromatic compounds. In the case of 5-Chloro-2-(trifluoromethyl)nicotinic acid, the chlorine atom at the 5-position is susceptible to nucleophilic substitution by a hydroxyl group, particularly under basic conditions.

  • Acidic Conditions: The compound is expected to be relatively stable under mild acidic conditions. However, under forcing conditions (e.g., high temperature, strong acid), hydrolysis of the chloro group may occur.

  • Basic Conditions: Under alkaline conditions, the nucleophilic attack of a hydroxide ion on the carbon bearing the chlorine atom is facilitated. This would likely lead to the formation of 5-Hydroxy-2-(trifluoromethyl)nicotinic acid as the primary degradation product. The hydrolysis of 2-chloropyridine derivatives to their corresponding 2-hydroxypyridines has been documented, although sometimes requiring harsh conditions.[8]

Oxidative Degradation

Oxidative degradation, typically investigated using hydrogen peroxide, can lead to the formation of N-oxides or ring-opened products.[9] The nitrogen atom in the pyridine ring is susceptible to oxidation, which could yield 5-Chloro-2-(trifluoromethyl)nicotinic acid N-oxide . The oxidation of pyridine and its derivatives to their corresponding N-oxides using hydrogen peroxide is a known transformation.[10][11][12]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. For halogenated aromatic compounds, this can involve the homolytic cleavage of the carbon-halogen bond, leading to radical-mediated degradation pathways. While specific data for this compound is unavailable, trifluoromethylated aromatic compounds can exhibit varying degrees of photostability.[1][13] It is crucial to protect 5-Chloro-2-(trifluoromethyl)nicotinic acid from light to prevent potential degradation.

Thermal Degradation

As indicated by thermogravimetric analysis (TGA) data, 5-Chloro-2-(trifluoromethyl)nicotinic acid begins to decompose at approximately 220°C.[4] Thermal stress can lead to decarboxylation or more complex decomposition pathways.

Below is a diagram illustrating the predicted primary degradation pathways.

G main 5-Chloro-2-(trifluoromethyl)nicotinic acid hydrolysis Hydrolytic Degradation (e.g., NaOH, H₂O) main->hydrolysis oxidation Oxidative Degradation (e.g., H₂O₂, heat) main->oxidation photolysis Photolytic Degradation (e.g., UV light) main->photolysis thermal Thermal Degradation (>220°C) main->thermal hydrolysis_prod 5-Hydroxy-2-(trifluoromethyl)nicotinic acid hydrolysis->hydrolysis_prod oxidation_prod 5-Chloro-2-(trifluoromethyl)nicotinic acid N-oxide oxidation->oxidation_prod photolysis_prod Radical species & Further degradants photolysis->photolysis_prod thermal_prod Decarboxylation products & Other degradants thermal->thermal_prod

Caption: Predicted degradation pathways of 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Recommended Experimental Protocols for Stability Assessment

To experimentally verify the stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid and develop a stability-indicating analytical method, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions more severe than those it would encounter during routine handling and storage.

Forced Degradation Study Design

The following is a recommended protocol for a comprehensive forced degradation study. A flowchart of the general workflow is provided below.

G start Prepare stock solution of 5-Chloro-2-(trifluoromethyl)nicotinic acid stress Subject aliquots to stress conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Degradation (e.g., 80°C, solid state) stress->thermal photo Photolytic Degradation (e.g., ICH Q1B conditions) stress->photo neutralize Neutralize/Quench reactions acid->neutralize base->neutralize oxidation->neutralize analyze Analyze samples by stability-indicating HPLC-UV/MS method thermal->analyze photo->analyze neutralize->analyze identify Characterize degradation products (e.g., by LC-MS/MS, NMR) analyze->identify end Develop and validate stability-indicating method identify->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-2-(trifluoromethyl)nicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the appropriate concentration for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. At various time points, withdraw samples and dilute for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C. At various time points, withdraw samples, dissolve in the initial solvent, and dilute for analysis.

  • Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

Table 2: Proposed Starting Conditions for a Stability-Indicating HPLC Method

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Elution Start with a low percentage of B and gradually increaseTo ensure elution of both the polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 254 nm or determined by UV scanA common wavelength for aromatic compounds; should be optimized based on the UV-Vis spectrum of the compound.
Injection Volume 10 µLA standard injection volume.

For the identification of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. This will provide mass-to-charge ratio information that can be used to elucidate the structures of the degradants.

Handling and Storage Recommendations

Based on the known properties and predicted stability of 5-Chloro-2-(trifluoromethyl)nicotinic acid, the following handling and storage procedures are recommended to minimize degradation:

  • Storage: Store in a cool (2-8°C), dry, and dark place.[4] The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon.[4] The use of a desiccant is also advised to prevent hydrolysis.[4]

  • Handling: Handle in a well-ventilated area, avoiding the formation of dust.[14] Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

5-Chloro-2-(trifluoromethyl)nicotinic acid is a valuable chemical intermediate whose stability is critical for its successful application in research and development. While it is a relatively stable compound under recommended storage conditions, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The primary predicted degradation pathways involve nucleophilic substitution of the chlorine atom and oxidation of the pyridine nitrogen.

A well-designed forced degradation study is essential to fully characterize its stability profile and to develop a robust, stability-indicating analytical method. The protocols and recommendations outlined in this guide provide a solid foundation for researchers and scientists to ensure the quality and integrity of 5-Chloro-2-(trifluoromethyl)nicotinic acid in their work.

References

  • Jubilant Ingrevia Limited. (n.d.).
  • International Journal of Scientific & Development Research. (2021). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 5.
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
  • Wikipedia. (2023). Diazonium compound.
  • Wolf, L. M., & Wolf, W. (1988). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of the American Chemical Society, 110(18), 6213-6218.
  • Li, Y., et al. (2019). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 43(1), 169-176.
  • El-Shaheny, R. N., & El-Enany, N. (2018). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • Reilly, J. (1999). U.S. Patent No. 5,869,678. Washington, DC: U.S.
  • Gutierrez, O., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522-6526.
  • Cole, K. E., et al. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ACS Chemical Biology, 16(10), 2004-2012.
  • U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.
  • Wu, P., et al. (2013). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst.
  • Kim, J., et al. (2019). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Advances, 9(28), 16053-16057.
  • Zhang, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Calvo, L., et al. (2007). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 46(25), 8532-8537.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Joshi, M. (2015). Forced Degradation Studies for Biopharmaceuticals.
  • Wikipedia. (2023). 2-Chloropyridine.
  • Kim, H., & Movassaghi, M. (2022). Oxidative Dearomatization of Pyridines.
  • Shao, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845-4858.
  • Sereda, G., & Shaik, F. (2019).
  • Koenig, T. W., & Wieczorek, J. S. (1968). A preparation of 2-chloropyridine. Journal of Organic Chemistry, 33(4), 1530-1532.
  • Pitre, S. P., & McTiernan, C. D. (2021). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
  • MedCrave. (2016).
  • Vasylenko, T., et al. (2020). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. RSC Advances, 10(52), 31221-31225.
  • BOC Sciences. (2026). The Role of 5-Amino-2-(trifluoromethyl)pyridine in Modern Chemical Synthesis.
  • Hsiao, S. H., et al. (2018).

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 5-Chloro-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of a Trifluoromethylated Nicotinic Acid Derivative

5-Chloro-2-(trifluoromethyl)nicotinic acid, identified by its CAS Number 823222-02-2, is a halogenated pyridine derivative that serves as a critical structural motif and versatile intermediate in the synthesis of novel compounds within the agrochemical and pharmaceutical sectors.[1] Its utility is rooted in the synergistic effects of the chloro and trifluoromethyl substituents on the pyridine ring, which can significantly influence the physicochemical and biological properties of the resulting molecules. The trifluoromethyl group, in particular, is known to enhance properties such as lipophilicity and metabolic stability, making it a valuable addition in the design of new drugs and pesticides.[1]

While its synthetic utility is significant, the reactive nature of 5-Chloro-2-(trifluoromethyl)nicotinic acid necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The toxicological properties of this specific compound have not been fully investigated.[2] Therefore, this guide synthesizes available safety data from closely related structural analogs to provide a comprehensive framework for its safe handling, storage, and use in a research and development setting. The information presented herein is intended to empower researchers to minimize risks and create a secure laboratory environment.

Anticipated Hazard Profile: An Evidence-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Chloro-2-(trifluoromethyl)nicotinic acid, this section outlines its expected hazard profile based on the GHS classifications of its structural isomers, including 2-Chloro-5-(trifluoromethyl)nicotinic acid and 2-Chloro-6-(trifluoromethyl)nicotinic acid.

GHS Classification (Anticipated)

Hazard ClassHazard CategoryGHS Hazard Statement (Anticipated)Source (Analogous Compounds)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[2]
Acute toxicity (Oral)Category 4H302: Harmful if swallowed[4]

Core Tenets of Safe Handling: A Proactive Approach

Given the anticipated hazards, a proactive and multi-layered approach to safety is paramount when working with 5-Chloro-2-(trifluoromethyl)nicotinic acid. The following diagram illustrates the foundational principles of chemical safety, often referred to as the "Hierarchy of Controls."

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of Controls for Chemical Safety.

Experimental Protocols for Safe Laboratory Use

Engineering Controls: The First Line of Defense

All manipulations of 5-Chloro-2-(trifluoromethyl)nicotinic acid, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] The fume hood should have a continuous and verifiable airflow. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.ANSI Z87.1 / EN 166Protects against dust particles and splashes causing serious eye irritation.
Hands Nitrile or neoprene gloves.EN 374Provides a chemical-resistant barrier to prevent skin contact and irritation.
Body A flame-resistant lab coat.NFPA 2112Protects against splashes and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an appropriate particulate filter may be necessary for high-dust situations or in the absence of adequate engineering controls.NIOSH/MSHA or EN 149Prevents inhalation of dust that can cause respiratory irritation.
Handling and Storage: Maintaining Chemical Integrity and Safety

Handling:

  • Avoid direct contact with the substance.[5]

  • Do not handle in a confined space.[5]

  • Avoid the formation or spread of dust in the air.[5]

  • Wash hands thoroughly after handling.[2][4]

  • Do not eat, drink, or smoke when using this product.[2][4]

Storage:

  • Store in a cool, well-ventilated area.[5]

  • Keep the container tightly closed.[5]

  • Store in airtight, light-resistant containers under an inert gas (e.g., nitrogen or argon) at 2–8°C.[1]

  • Use of desiccants is recommended to prevent hydrolysis.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

Emergency Procedures: A Step-by-Step Response Plan

Prompt and correct action during an emergency is critical to minimizing harm. The following flowchart outlines the appropriate response to various exposure scenarios.

Emergency_Response_Flowchart cluster_emergency Emergency Response for 5-Chloro-2-(trifluoromethyl)nicotinic Acid Exposure Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Wash_Skin Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Eye_Contact->Rinse_Eyes Rinse_Mouth Wash out mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency Response Protocol for Exposures.

Firefighting Measures

In the event of a fire, use dry chemical powder, alcohol-resistant foam, or carbon dioxide as extinguishing media.[5][6] Firefighters should wear self-contained breathing apparatus and full protective clothing.[2][5] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[2][3][5]

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2] For a large spill, evacuate the area and ensure adequate ventilation.[4] Prevent the material from entering drains or waterways.[7]

Disposal Considerations

Dispose of 5-Chloro-2-(trifluoromethyl)nicotinic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to consult with a licensed professional waste disposal service.[6]

Conclusion: A Commitment to a Culture of Safety

The responsible use of 5-Chloro-2-(trifluoromethyl)nicotinic acid in research and development hinges on a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently explore the synthetic potential of this valuable compound while ensuring their own safety and the protection of their colleagues and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2020, April 9). MSDS of 2-CHLORO-4-(TRIFLUOROMETHYL)NICOTINIC ACID. Retrieved from [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic Acid Esters: An Application Note for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Chloro-2-(trifluoromethyl)nicotinic Acid Esters

5-Chloro-2-(trifluoromethyl)nicotinic acid and its ester derivatives are pivotal intermediates in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, a key structural motif, imparts unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, making it a valuable component in the design of bioactive molecules.[1] Derivatives of the 6-(trifluoromethyl)nicotinic acid scaffold have shown promise as dual inhibitors of HIV-1 Reverse Transcriptase (RT), a critical target in antiretroviral therapy.[1] In the agrochemical sector, trifluoromethylpyridine derivatives are integral to modern crop protection, with several compounds approved for use against various pests and diseases.[1]

This application note provides detailed experimental procedures for the synthesis of methyl and ethyl esters of 5-Chloro-2-(trifluoromethyl)nicotinic acid. It is intended for researchers and scientists in drug discovery and development, offering a comprehensive guide to two robust esterification methods: the classic Fischer-Speier esterification and the milder Steglich esterification. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and practical considerations for successful synthesis and purification.

Chemical Structures and Properties

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-2-(trifluoromethyl)nicotinic acid5-Chloro-2-(trifluoromethyl)nicotinic acid823222-02-2C₇H₃ClF₃NO₂225.55
Methyl 5-chloro-2-(trifluoromethyl)nicotinateMethyl 5-chloro-2-(trifluoromethyl)nicotinate1360934-51-5C₈H₅ClF₃NO₂239.58
Ethyl 5-chloro-2-(trifluoromethyl)nicotinateEthyl 5-chloro-2-(trifluoromethyl)nicotinate1188265-81-7C₉H₇ClF₃NO₂253.61

Experimental Protocols

This section details two reliable methods for the synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid esters. The choice of method will depend on the scale of the reaction and the sensitivity of the starting materials to acidic conditions.

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 5-Chloro-2-(trifluoromethyl)nicotinate

The Fischer-Speier esterification is a classic, acid-catalyzed method that is well-suited for the synthesis of simple alkyl esters.[2] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[2]

Reaction Scheme:

Fischer_Esterification start 5-Chloro-2-(trifluoromethyl)nicotinic acid reagents + CH3OH (excess) + H2SO4 (cat.) product Methyl 5-chloro-2-(trifluoromethyl)nicotinate reagents->product water + H2O

Fischer-Speier Esterification Workflow

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
5-Chloro-2-(trifluoromethyl)nicotinic acid823222-02-2225.555.0 g0.022
Methanol (anhydrous)67-56-132.0450 mL1.24
Sulfuric acid (concentrated)7664-93-998.081 mL0.018
Saturated sodium bicarbonate solution--As needed-
Anhydrous magnesium sulfate7487-88-9120.37As needed-
Dichloromethane75-09-284.93As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5.0 g (0.022 mol) of 5-Chloro-2-(trifluoromethyl)nicotinic acid in 50 mL of anhydrous methanol.

  • Acid Catalyst Addition: With gentle stirring, slowly add 1 mL of concentrated sulfuric acid to the suspension. Scientist's Note: The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the methanol.[2]

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7). Caution: Addition of sodium bicarbonate should be done slowly to control the release of carbon dioxide gas.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 5-chloro-2-(trifluoromethyl)nicotinate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester as a solid or semi-solid.

Protocol 2: Steglich Esterification for the Synthesis of Ethyl 5-Chloro-2-(trifluoromethyl)nicotinate

The Steglich esterification is a milder method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under neutral conditions.[3][4] This method is particularly useful for substrates that are sensitive to acidic conditions or when using more sterically hindered alcohols.[4]

Reaction Scheme:

Steglich_Esterification start 5-Chloro-2-(trifluoromethyl)nicotinic acid reagents + C2H5OH + DCC, DMAP product Ethyl 5-chloro-2-(trifluoromethyl)nicotinate reagents->product byproduct + Dicyclohexylurea (DCU)

Steglich Esterification Workflow

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
5-Chloro-2-(trifluoromethyl)nicotinic acid823222-02-2225.552.26 g0.01
Ethanol (anhydrous)64-17-546.070.69 g (0.88 mL)0.015
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.332.27 g0.011
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.12 g0.001
Dichloromethane (anhydrous)75-09-284.9350 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2.26 g (0.01 mol) of 5-Chloro-2-(trifluoromethyl)nicotinic acid and 50 mL of anhydrous dichloromethane.

  • Reagent Addition: Add 0.69 g (0.88 mL, 0.015 mol) of anhydrous ethanol and 0.12 g (0.001 mol) of DMAP to the solution and stir until all solids are dissolved.

  • DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2.27 g (0.011 mol) of DCC in 10 mL of anhydrous dichloromethane dropwise over 15 minutes. Scientist's Note: DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as a nucleophilic catalyst, accelerating the reaction.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Filtration: Once the reaction is complete (monitored by TLC), filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl ester.

Characterization of Products

The identity and purity of the synthesized esters should be confirmed by standard analytical techniques.

Expected Analytical Data:

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Methyl 5-chloro-2-(trifluoromethyl)nicotinate~8.6 (d, 1H), ~8.1 (d, 1H), ~4.0 (s, 3H)~164, ~150, ~148, ~138, ~125, ~122 (q), ~53~1730 (C=O), ~1280 (C-F)
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate~8.6 (d, 1H), ~8.1 (d, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H)~163, ~150, ~148, ~138, ~125, ~122 (q), ~62, ~14~1730 (C=O), ~1280 (C-F)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield (Fischer Esterification) Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the methanol is in large excess and anhydrous.
Loss of product during work-up.Ensure complete neutralization before extraction. Perform multiple extractions with the organic solvent.
Low Yield (Steglich Esterification) Deactivation of DCC by moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Incomplete reaction.Increase the amount of DCC and DMAP slightly. Allow the reaction to stir for a longer period.
Presence of Starting Material in Product Incomplete esterification.For Fischer esterification, increase reflux time. For Steglich esterification, add more coupling agent and allow for longer reaction time.
Formation of Dicyclohexylurea (DCU) in Final Product Inefficient filtration.Ensure complete precipitation of DCU by cooling the reaction mixture before filtration. Wash the filtered organic layer thoroughly. Recrystallization of the final product may be necessary.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • DCC is a potent skin sensitizer and should be handled with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The protocols outlined in this application note provide reliable and reproducible methods for the synthesis of methyl and ethyl 5-chloro-2-(trifluoromethyl)nicotinate. The choice between the Fischer-Speier and Steglich esterification methods allows for flexibility depending on the specific requirements of the research. Careful adherence to the experimental procedures and safety precautions will enable the successful synthesis of these valuable intermediates for application in pharmaceutical and agrochemical research and development.

References

  • Organic Syntheses. Procedure. Available from: [Link]

  • Sokolenko, T. M.; Yagupolskii, Yu. L. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry2024, 22 (1), 22–30.
  • Grokipedia. Steglich esterification. Available from: [Link]

  • JoVE. Synthesis of Esters Via Steglich Esterification in Acetonitrile. Available from: [Link]

  • Di Mauro, G.; et al. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • De Luca, L. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001, 6, 48.
  • Eureka | Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available from: [Link]

  • Google Patents. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • Khan, K. M.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances2021, 11, 34544-34568.
  • ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Zhang, X.; et al. Isolation and characterization of copper(iii) trifluoromethyl complexes and reactivity studies of aerobic trifluoromethylation of arylboronic acids. RSC Adv., 2014, 4, 2942-2945.
  • Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

Sources

The Strategic Role of 5-Chloro-2-(trifluoromethyl)nicotinic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridines in Drug Design

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. 5-Chloro-2-(trifluoromethyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), has emerged as a particularly valuable synthon. Its unique electronic and steric properties make it a versatile starting material for the synthesis of a diverse array of bioactive compounds, spanning antiviral, antimicrobial, and anti-inflammatory applications.[1] This guide will serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this important chemical intermediate.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its successful application in drug discovery. The properties of 5-Chloro-2-(trifluoromethyl)nicotinic acid and a key precursor are summarized below.

Property5-Chloro-2-(trifluoromethyl)nicotinic acid2-Chloronicotinic acid (precursor)
CAS Number 823222-02-2[1]2942-59-8[2]
Molecular Formula C₇H₃ClF₃NO₂[3]C₆H₄ClNO₂[2]
Molecular Weight 225.55 g/mol [3]157.56 g/mol [2]
Appearance Solid[3]White or slightly light yellow crystals[2]
Melting Point 173-178 °C[3]176-178°C[2]
Boiling Point Not available316.8°C at 760 mmHg[2]
Solubility Not available0.17 g/100g in water, 2.7 g/100g in methanol, Insoluble in benzene[2]
pKa Not availableNot available

Synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic Acid: A Step-by-Step Protocol

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid is typically achieved through a multi-step process, commencing with the synthesis of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by cyanation and subsequent hydrolysis.

Part 1: Synthesis of the Precursor 2-chloro-5-(trifluoromethyl)pyridine

The industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine often involves the vapor-phase chlorination and fluorination of 3-picoline.[4][5] This process can be controlled to favor the formation of the desired product.[5]

Part 2: Cyanation to form 2-cyano-3-chloro-5-trifluoromethylpyridine

The subsequent step involves the cyanation of a related precursor, 2,3-dichloro-5-trifluoromethylpyridine, to introduce the nitrile group.

G 2,3-dichloro-5-trifluoromethylpyridine 2,3-dichloro-5-trifluoromethylpyridine 2-fluoro-3-chloro-5-trifluoromethylpyridine 2-fluoro-3-chloro-5-trifluoromethylpyridine 2,3-dichloro-5-trifluoromethylpyridine->2-fluoro-3-chloro-5-trifluoromethylpyridine Fluorination (e.g., KF, catalyst) 2-cyano-3-chloro-5-trifluoromethylpyridine 2-cyano-3-chloro-5-trifluoromethylpyridine 2-fluoro-3-chloro-5-trifluoromethylpyridine->2-cyano-3-chloro-5-trifluoromethylpyridine Cyanation (e.g., CuCN)

Protocol for the Synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine: [6]

  • Fluorination: In a suitable reaction vessel, dissolve 2,3-dichloro-5-trifluoromethylpyridine in a high-boiling point solvent such as N,N-dimethylacetamide (DMAC).

  • Add a fluorinating agent (e.g., anhydrous potassium fluoride) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the reaction mixture to facilitate the selective exchange of the chlorine atom at the 2-position with fluorine. Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and isolate the 2-fluoro-3-chloro-5-trifluoromethylpyridine intermediate.

  • Cyanation: In a separate reaction vessel, combine the isolated fluoro-intermediate with a cyaniding reagent, such as copper(I) cyanide.

  • Heat the mixture in a suitable solvent to effect the nucleophilic substitution of the fluorine atom with a cyano group.

  • After the reaction is complete, quench the reaction mixture and extract the product.

  • Purify the crude product by distillation or chromatography to yield 2-cyano-3-chloro-5-trifluoromethylpyridine.

Part 3: Hydrolysis to 5-Chloro-2-(trifluoromethyl)nicotinic Acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[7][8][9][10]

G 2-cyano-3-chloro-5-trifluoromethylpyridine 2-cyano-3-chloro-5-trifluoromethylpyridine 5-Chloro-2-(trifluoromethyl)nicotinic acid 5-Chloro-2-(trifluoromethyl)nicotinic acid 2-cyano-3-chloro-5-trifluoromethylpyridine->5-Chloro-2-(trifluoromethyl)nicotinic acid Hydrolysis (Acid or Base catalysis)

Protocol for Acid-Catalyzed Hydrolysis: [9][10]

  • Place the 2-cyano-3-chloro-5-trifluoromethylpyridine in a round-bottom flask equipped with a reflux condenser.

  • Add a dilute aqueous solution of a strong acid, such as hydrochloric acid.

  • Heat the mixture under reflux. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 5-Chloro-2-(trifluoromethyl)nicotinic acid, may precipitate out of the solution upon cooling. If not, extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization to obtain the final product.

Applications in Medicinal Chemistry: Scaffolding for Diverse Bioactivities

5-Chloro-2-(trifluoromethyl)nicotinic acid serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of the resulting compounds, making them attractive candidates for drug development.[1]

Antiviral Agents: Dual Inhibitors of HIV-1 Reverse Transcriptase

Derivatives of the closely related 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been identified as potent dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both the polymerase and the RNase H activities of the enzyme.[1][11][12] This dual inhibition is a highly sought-after characteristic in the development of new anti-HIV therapies.

G cluster_0 HIV-1 Reverse Transcriptase Polymerase Domain Polymerase Domain RNase H Domain RNase H Domain Nicotinic Acid Derivative Nicotinic Acid Derivative Nicotinic Acid Derivative->Polymerase Domain Inhibition Nicotinic Acid Derivative->RNase H Domain Inhibition

Protocol for the Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: [13][14][15]

  • In a reaction vessel, combine 2-chloronicotinic acid with a substituted aniline.

  • The reaction can be carried out under solvent-free conditions or in a high-boiling point solvent.

  • The use of a catalyst, such as boric acid, can facilitate the reaction.[15]

  • Heat the reaction mixture to the appropriate temperature and monitor for completion.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

A study on a series of these compounds revealed that 34 out of 44 tested compounds inhibited the RNase H function of HIV-1 RT in the low micromolar range.[11][12] The most promising compound exhibited an IC₅₀ of 14 µM for RNase H inhibition and a selectivity index greater than 10 in cell-based HIV-1 replication assays.[12]

Antimicrobial Agents: Targeting Bacterial and Fungal Pathogens

Nicotinic acid and its derivatives have long been investigated for their antimicrobial properties.[16] The incorporation of the trifluoromethyl group can enhance this activity.

Protocol for Evaluation of Antimicrobial Activity (MIC Determination):

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Studies on related trifluoromethyl-substituted pyrazole derivatives have shown promising antibacterial activity, with MIC values as low as 3.12 µg/mL against several bacterial strains.[17] Nicotinohydrazide derivatives have also demonstrated significant antibacterial and antifungal activity, with MIC, MBC (Minimum Bactericidal Concentration), and MFC (Minimum Fungicidal Concentration) values of 0.063 mg/mL, 0.125 mg/mL, and 0.125 mg/mL, respectively, against various pathogens.[18]

Anti-inflammatory Agents: Modulation of Inflammatory Pathways

Derivatives of nicotinic acid have also been explored for their anti-inflammatory potential.[19][20][21][22] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Protocol for In Vitro Anti-inflammatory Assay (Nitrite Inhibition): [19]

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce nitric oxide (NO) production, a marker of inflammation.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Several synthesized nicotinic acid derivatives have exhibited significant anti-inflammatory activity in vitro, with some compounds showing superior potency to ibuprofen.[19]

Conclusion

5-Chloro-2-(trifluoromethyl)nicotinic acid is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, provide a powerful tool for modulating the biological activity and pharmacokinetic properties of derivative compounds. The synthetic accessibility of this intermediate, coupled with its demonstrated utility in the development of antiviral, antimicrobial, and anti-inflammatory agents, underscores its continued importance in the quest for novel and effective therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of this remarkable molecule.

References

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
  • 2-Chloronicotinic acid Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved January 30, 2026, from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved January 30, 2026, from [Link]

  • Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (2024, November). Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 30, 2026, from [Link]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
  • 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed. (2020, March 15). Retrieved January 30, 2026, from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (2024, August 18). Retrieved January 30, 2026, from [Link]

  • Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors - MedChemComm (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved January 30, 2026, from [Link]

  • Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases - MDPI. (2025, January 23). Retrieved January 30, 2026, from [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. (2017, December 1). Retrieved January 30, 2026, from [Link]

  • 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed. (2016, March 10). Retrieved January 30, 2026, from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide - MDPI. (2025, November 11). Retrieved January 30, 2026, from [Link]

  • ANTIBACTERIAL AND ANTIFUNGAL… Muhammad et al., FJS FUDMA Journal of Sciences (FJS) Vol. 8 No. 2, April, 2024, pp 235 - 24. (2024, April 2). Retrieved January 30, 2026, from [Link]

  • One-Pot Synthesis of 2-Alkyl/arylamino-6-chlorothieno[3,2-e]-1,3-thiazin-4-one. (2014, May 29). Retrieved January 30, 2026, from [Link]

  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated pyridine derivative. As a key intermediate in the synthesis of active ingredients for the agrochemical and pharmaceutical industries, achieving high purity is critical for successful downstream applications.[1]

This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification and handling of 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Q1: What are the common impurities found in crude 5-Chloro-2-(trifluoromethyl)nicotinic acid?

A1: Impurities are typically process-related and depend on the synthetic route. Common sources of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors such as 2,3-dichloro-5-(trifluoromethyl)pyridine or related nitrile compounds may be present.[1][2]

  • Isomeric Byproducts: Incomplete regioselectivity during halogenation or other substitution reactions can lead to isomeric forms of the target molecule.

  • Hydrolysis Byproducts: If the synthesis starts from a nitrile precursor, incomplete hydrolysis can leave behind the corresponding nicotinamide.[3]

  • Over-oxidation Products: If oxidation is used to form the carboxylic acid, side reactions can lead to undesired byproducts.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., toluene, ethanol, ethyl acetate) and reagents may persist in the crude product.

Q2: What are the critical physicochemical properties of 5-Chloro-2-(trifluoromethyl)nicotinic acid relevant to its purification?

A2: Understanding the compound's properties is key to designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Weight 225.55 g/mol [4]Affects diffusion rates and elution in chromatographic methods.
Physical Form Solid (crystalline powder)[4]Suitable for purification by recrystallization.
Melting Point 173-178 °C[4]A sharp melting point is a good indicator of high purity. A broad range suggests impurities.
Acidity (pKa) The carboxylic acid group makes the compound acidic. The exact pKa is not widely published, but the electron-withdrawing trifluoromethyl and chloro groups will increase its acidity compared to nicotinic acid.This property is central to purification by acid-base extraction. The compound is soluble in aqueous base (as its carboxylate salt) and will precipitate upon acidification.
Solubility Sparingly soluble in water, but soluble in many organic solvents like ethanol, methanol, and ethyl acetate, especially when heated.[1]Crucial for selecting an appropriate recrystallization solvent system. The ideal solvent should dissolve the compound when hot but not when cold.

Q3: Which analytical techniques are essential for assessing the purity of 5-Chloro-2-(trifluoromethyl)nicotinate acid?

A3: A combination of techniques is recommended for comprehensive purity analysis:[1]

  • High-Performance Liquid Chromatography (HPLC-UV): The primary method for quantitative purity assessment (typically >98%).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure, identifies the positions of substituents, and can detect and quantify impurities if present in sufficient amounts.[1]

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound and helps in identifying unknown impurities.[1]

  • Melting Point Analysis: As a preliminary check, a sharp melting point close to the literature value indicates good purity.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low recovery after recrystallization.
  • Potential Cause 1: Incorrect Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Scientific Rationale: Recrystallization relies on a significant difference in solubility of the compound at high and low temperatures. If the compound remains highly soluble when cooled, it will not precipitate effectively, leading to low recovery.

    • Solution:

      • Perform a Solvent Screen: Test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and hexane mixtures). The ideal solvent will fully dissolve the compound upon heating but show very low solubility at room temperature or upon cooling in an ice bath.

      • Use a Mixed-Solvent System: An ethanol/water or isopropanol/water system is often effective.[1] Dissolve the compound in the minimum amount of hot alcohol (the "good" solvent) and then slowly add hot water (the "bad" solvent) until the solution becomes slightly turbid. Add a few more drops of hot alcohol to clarify the solution, then allow it to cool slowly.

  • Potential Cause 2: Insufficient Cooling or Precipitation Time. The crystallization process may not have reached equilibrium.

    • Scientific Rationale: Crystallization is a time-dependent process. If the solution is not cooled for a sufficient duration, a significant amount of the product may remain dissolved.

    • Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least one hour. For maximum recovery, store the flask at 4°C overnight before filtering.

  • Potential Cause 3: Premature Filtration. Filtering the solution while it is still warm will result in loss of product that is still in the solution.

    • Scientific Rationale: As explained above, solubility is temperature-dependent. The goal is to filter when the solute concentration is at its minimum, which occurs at the lowest temperature.

    • Solution: Ensure the solution has fully cooled to room temperature and has been chilled in an ice bath before collecting the crystals by filtration.

Problem 2: The purified product has a persistent yellow or brown color.
  • Potential Cause: Presence of Chromophoric Impurities. These are often highly conjugated or polymeric byproducts from the synthesis that are difficult to remove by crystallization alone.

    • Scientific Rationale: Colored impurities are often present in very small quantities but have high extinction coefficients. They may co-crystallize with the product or be trapped within the crystal lattice.

    • Solution:

      • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot, dissolved solution before filtration. The carbon will adsorb the colored impurities.

        • Protocol Insight: Use only a small amount of carbon (1-2% by weight) to avoid adsorbing your product. After adding the carbon, keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool.

      • Solvent Selection: Choose a recrystallization solvent in which the colored impurities are highly soluble, allowing them to remain in the mother liquor during crystallization.

Problem 3: An oil precipitates instead of solid crystals.
  • Potential Cause 1: Solution is too Supersaturated. Rapid cooling of a highly concentrated solution can cause the compound to "crash out" as an oil rather than forming an ordered crystal lattice.

    • Scientific Rationale: Crystal formation requires molecules to arrange themselves in a specific, low-energy lattice. If the concentration gradient is too steep (caused by rapid cooling), molecules do not have time to orient properly and instead aggregate as a disordered, liquid-like oil.

    • Solution:

      • Ensure Slow Cooling: Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Avoid directly placing the hot flask into an ice bath.

      • Re-heat and Add More Solvent: If an oil forms, re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to reduce the concentration, and then attempt the slow cooling process again.

  • Potential Cause 2: Presence of Low-Melting Point Impurities. Impurities can depress the melting point of the mixture, leading to the formation of an oil.

    • Scientific Rationale: According to colligative properties, solutes (impurities) lower the freezing point (or melting point) of a substance. If the melting point is depressed below the temperature of the solution, the product will separate as a liquid.

    • Solution:

      • Seed the Solution: Add a tiny, pure crystal of the product to the cooled solution to induce crystallization.

      • Pre-Purification Step: If oiling persists, consider a preliminary purification step like an acid-base extraction to remove impurities with different chemical properties before attempting recrystallization.

Experimental Protocols & Workflows
Purification Workflow Overview

The following diagram illustrates a typical workflow for purifying crude 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Caption: General purification workflow for the target compound.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The 5-Chloro-2-(trifluoromethyl)nicotinic acid will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.[5]

  • Separation: Separate the aqueous layer. Wash the organic layer one more time with the basic solution to ensure complete extraction. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a 2 M solution of hydrochloric acid (HCl) with stirring until the pH is approximately 2-3. The product will precipitate as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This is a highly effective method for removing small amounts of impurities.

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Decision Tree

This diagram helps guide your decisions when facing common purification issues.

G Start Crude Product Purified PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck ColorCheck Is Product Colored? PurityCheck->ColorCheck Purity OK ColumnChrom Perform Column Chromatography PurityCheck->ColumnChrom Purity Low YieldCheck Is Yield Low? ColorCheck->YieldCheck No Charcoal Recrystallize with Charcoal ColorCheck->Charcoal Yes OilingCheck Did it Oil Out? YieldCheck->OilingCheck No OptimizeSolvent Optimize Recrystallization Solvent/Cooling YieldCheck->OptimizeSolvent Yes SlowCool Re-dissolve, Cool Slower, Seed OilingCheck->SlowCool Yes Success Pure Product OilingCheck->Success No Charcoal->YieldCheck ColumnChrom->PurityCheck

Caption: A decision tree for troubleshooting purification.

References
  • Process for the purification of nicotinic acid amide I.
  • Official Monographs for Part I / Nicomol Tablets 643. Japanese Pharmacopoeia. [No direct public link available]
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

Sources

challenges in the synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid derivatives

[1][2]

Current Status: Online Topic: Troubleshooting & Optimization of CAS 823222-02-2 Synthesis Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Molecular Challenge

5-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 823222-02-2) is a high-value scaffold used in the development of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and antiretroviral pharmaceuticals.

Synthesizing this molecule presents a classic "chemoselectivity paradox":

  • The Pyridine Ring: Electron-deficient and prone to nucleophilic attack, yet requires electrophilic functionalization at C3.

  • The Substituents: The

    
     group at C2 is metastable; it activates the ring for lithiation but is susceptible to hydrolysis or defluorination under harsh conditions. The Cl at C5 provides a secondary directing effect that can compete with the 
    
    
    group.

This guide provides expert-level troubleshooting for the two primary synthetic pathways: Directed Ortho Metalation (DoM) and Nitrile Hydrolysis .

Module 1: Route Selection & Strategy

Decision Matrix: Which Route Fits Your Lab?
FeatureRoute A: Directed Ortho Metalation (DoM) Route B: Nitrile Hydrolysis
Primary Mechanism Lithiation of 5-chloro-2-(trifluoromethyl)pyridine followed by

quench.
Acidic hydrolysis of 5-chloro-2-(trifluoromethyl)nicotinonitrile.
Step Count Low (1 Step) High (3-4 Steps)
Key Risk Regioselectivity (C3 vs C4) and Cryogenic control.Stability of

during hydrolysis; Synthesis of the nitrile precursor.
Scalability Difficult >1kg (requires -78°C cooling capacity).Excellent (Standard batch reactors).
Atom Economy High.Moderate (Loss of amide/ammonium byproducts).

Module 2: Route A - Directed Ortho Metalation (DoM)

Core Concept: The

Workflow Diagram

DoM_RouteStart5-Chloro-2-(trifluoromethyl)pyridineBaseBase Selection:LDA vs n-BuLiStart->Base-78°C, THFLithiationLithiated Intermediate(Li at C3)Base->LithiationDeprotonationQuenchElectrophile:CO2 (Dry Ice)Lithiation->QuenchCarboxylationImpurityC4-Isomer / DimerizationLithiation->ImpurityWarming > -60°CProduct5-Chloro-2-(trifluoromethyl)nicotinic acidQuench->ProductAcidic Workup

Caption: The DoM pathway relies on kinetic control to favor C3-lithiation over C4 or nucleophilic attack.

Troubleshooting Guide (Q&A)

Q1: I am getting a mixture of the C3-COOH (Target) and C4-COOH isomers. How do I fix this?

  • Root Cause: The Cl atom at C5 is directing lithiation to C4. While

    
     is a stronger director, thermodynamic equilibration can favor the C4-lithio species if the temperature rises.
    
  • Solution:

    • Temperature Lock: Ensure the internal temperature never exceeds -75°C during base addition.

    • Base Switch: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulkier and less nucleophilic, favoring the kinetically accessible proton at C3 (flanked by

      
      ) over the C4 proton.
      
    • Trapping Speed: Use gaseous

      
       or freshly crushed dry ice immediately. Do not let the lithiated species "age" for more than 15-30 minutes.
      

Q2: My yield is low, and I see significant starting material recovery.

  • Root Cause: Incomplete deprotonation or quenching efficiency.

  • Solution:

    • Stoichiometry: Use 1.2 equivalents of LDA.

    • Quench Technique: Pour the reaction mixture onto an excess of crushed dry ice (inverse addition) rather than bubbling gas into the flask. This ensures the lithiated species always encounters excess electrophile.

Q3: Can I use n-BuLi directly?

  • Warning: n-BuLi is a strong nucleophile. It may attack the C6 position of the pyridine ring (nucleophilic aromatic substitution) or attack the

    
     group (defluorination) before acting as a base. Always use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for halogenated pyridines.
    

Module 3: Route B - Nitrile Hydrolysis

Core Concept: Hydrolysis of 5-chloro-2-(trifluoromethyl)nicotinonitrile (3-cyano-5-chloro-2-trifluoromethylpyridine). This route is robust but hinges on preventing the hydrolysis of the

Workflow Diagram

Nitrile_RoutePrecursor5-Chloro-2-(trifluoromethyl)nicotinonitrileAcidHydrolysisAcid Hydrolysis(H2SO4 or HCl)Precursor->AcidHydrolysisRecommendedBaseHydrolysisBase Hydrolysis(NaOH/KOH)Precursor->BaseHydrolysisRiskyTargetTARGET:5-Chloro-2-(trifluoromethyl)nicotinic acidAcidHydrolysis->TargetHigh SelectivityBaseHydrolysis->TargetFastByproductBYPRODUCT:5-Chloropyridine-2,3-dicarboxylic acidBaseHydrolysis->ByproductCF3 Hydrolysis(Haloform-type)

Caption: Acidic hydrolysis is preferred to preserve the trifluoromethyl group.

Troubleshooting Guide (Q&A)

Q1: During hydrolysis with NaOH, I observe the loss of the


 signal in 

NMR.
  • Root Cause: The

    
     group on a pyridine ring is activated. Under strong basic conditions (pH > 12) and high heat, it undergoes hydrolysis to a carboxylate (
    
    
    ) via a mechanism similar to the haloform reaction.
  • Solution: Switch to Acidic Hydrolysis . Use 70%

    
     or concentrated 
    
    
    at reflux. The
    
    
    group is significantly more stable to acid than to base.

Q2: The reaction stalls at the amide intermediate.

  • Observation: LCMS shows a mass of M+18 (Amide) but no conversion to Acid.

  • Solution:

    • Increase Temperature: Nitrile hydrolysis to amide is fast; amide to acid is the rate-limiting step. Increase temperature to 100-110°C.

    • Nitrous Acid: Add sodium nitrite (

      
      ) to the acidic mixture (diazotization conditions). This converts the amide to the acid irreversibly and under milder conditions.
      

Module 4: Experimental Protocols

Protocol A: DoM Synthesis (Lab Scale)
  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagent Prep: Charge diisopropylamine (1.2 eq) and THF. Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir 30 min to form LDA.

  • Substrate Addition: Dissolve 5-chloro-2-(trifluoromethyl)pyridine (1.0 eq) in THF. Add dropwise to the LDA solution at -78°C. Crucial: Maintain Temp < -70°C.

  • Metalation: Stir at -78°C for 45-60 mins. The solution typically turns deep yellow/orange.

  • Quench: Pour the reaction mixture rapidly onto an excess of crushed dry ice (solid

    
    ). Allow to warm to RT.
    
  • Workup: Quench with 1M HCl (pH 2-3). Extract with EtOAc. The product is in the organic phase.[1][2][3][4]

Protocol B: Nitrile Hydrolysis (Scale-Up)
  • Setup: Glass-lined reactor or round-bottom flask.

  • Mixture: Charge 5-chloro-2-(trifluoromethyl)nicotinonitrile (1.0 eq) and 75%

    
      (10 vol).
    
  • Reaction: Heat to 100°C for 6-12 hours. Monitor by HPLC.

  • Workup: Cool to 0°C. Dilute carefully with ice water (exothermic!). The product may precipitate as a solid. If not, extract with DCM.

Module 5: Analytical Reference Data

PropertyValue / Feature
CAS 823222-02-2
Formula

MW 225.55 g/mol

NMR
Singlet around -66 to -68 ppm (characteristic of

on pyridine).[5]

NMR
Two aromatic singlets (or doublets with small coupling). H4 is deshielded by COOH; H6 is deshielded by N.
Appearance White to off-white solid.

References

  • Schlosser, M., et al. "Regioselective Lithiation of Trifluoromethylpyridines." European Journal of Organic Chemistry, 2003. (Establishes

    
     as a dominant directing group for DoM). 
    
  • Sokolenko, T. M., et al. "5-Trifluoromethoxy-substituted Nicotinic Acid...".[1] Journal of Organic and Pharmaceutical Chemistry, 2024.[1] (Discusses lithiation of related 5-substituted-2-CF3 systems).

  • BenchChem. "5-Chloro-2-(trifluoromethyl)nicotinic Acid Product Data." (Confirmation of CAS and industrial relevance).

  • PubChem. "Compound Summary: 5-Chloro-2-(trifluoromethyl)nicotinic acid." (Safety and Physical Properties). [5]

troubleshooting guide for 5-Chloro-2-(trifluoromethyl)nicotinic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactions & Process Optimization
Chemical Profile & Reactivity Landscape

5-Chloro-2-(trifluoromethyl)nicotinic acid is a bifunctional pyridine scaffold characterized by extreme electronic deficiency. The presence of the electron-withdrawing trifluoromethyl group (


) at C2 and the nitrogen heteroatom significantly alters the reactivity of both the carboxylic acid at C3 and the chlorine handle at C5 compared to non-fluorinated analogs.
PropertyCharacteristicImpact on Reactivity
C2-Position

Group
Steric Bulk: Equivalent to an isopropyl group; hinders attack at C3-COOH.Electronic: Strong

-withdrawing; increases acidity of C3-COOH.
C3-Position Carboxylic AcidAcidity: pKa

2.5–3.0 (lower than nicotinic acid).Nucleophilicity: Carboxylate is a weak nucleophile.
C5-Position Chlorine AtomActivation: Activated for Pd-catalyzed coupling (Suzuki/Buchwald).S

Ar:
Generally inert to S

Ar due to meta relationship to Nitrogen.
Troubleshooting Module: Carboxylic Acid Derivatization (C3)

User Question: I am attempting an amide coupling using EDC/HOBt, but conversion is stalled at <40%. Is the amine unreactive?

Technical Diagnosis: The issue is likely steric shielding , not amine nucleophilicity. The


 group at the ortho position (C2) creates a significant steric barrier, preventing the bulky active ester intermediate (OBt-ester) from forming or being attacked by the amine. Additionally, the electron-deficient ring makes the carbonyl carbon highly electrophilic, but the initial activation step can be rate-limiting if the coupling reagent is too bulky.

Solution Protocol: The Acid Chloride Route For sterically congested substrates, converting to the acid chloride is the most robust method.

  • Reagents: Oxalyl chloride (1.2 equiv) or Thionyl chloride (5 equiv).

  • Catalyst: DMF (2-3 drops, essential for Vilsmeier-Haack intermediate formation).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve acid in dry DCM.

    • Add catalytic DMF.

    • Add oxalyl chloride dropwise at 0°C.

    • Critical Step: Allow to warm to Room Temp and stir for 2 hours. Ensure gas evolution ceases.

    • Evaporation: Remove solvent/excess reagent completely (chase with toluene) to avoid amine scavenging.

    • Coupling: Redissolve in DCM, add DIPEA (3 equiv), then add amine.

Alternative: High-Activity Coupling Agents If acid chloride formation is contraindicated (e.g., acid-sensitive functional groups), switch to T3P (Propylphosphonic anhydride) or HATU .

  • T3P: Low steric profile, drives reaction via entropy (release of salt). Use in EtOAc with Pyridine (5 equiv).

  • HATU: Highly reactive, but the byproduct (tetramethylurea) can be difficult to remove.

Troubleshooting Module: Cross-Coupling at C5 (C-Cl Bond)

User Question: My Suzuki coupling at the C5-Cl position works well on the methyl ester, but fails completely on the free acid. Do I have to protect it?

Technical Diagnosis: Yes, coupling on the free acid is challenging due to Catalyst Poisoning and Protodeboronation .

  • Catalyst Sequestration: The carboxylate anion can bind to the Pd(II) center, displacing ligands and forming an inactive Pd-carboxylate species.

  • Solubility: The free acid salt is often insoluble in non-polar solvents (Toluene/Dioxane) used for Suzuki coupling.

Recommended Workflow: Protection-First Strategy It is strictly recommended to esterify the acid before performing C5 functionalization.

Protocol: C5-Suzuki Coupling (Ester Substrate)

  • Substrate: Methyl 5-chloro-2-(trifluoromethyl)nicotinate.

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 equiv).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for hindered partners).
  • Base:

    
     (3 equiv) or 
    
    
    
    .
  • Solvent: Dioxane:Water (4:1) – Water is critical for the transmetalation step.

  • Temperature: 80–100°C.

Decision Matrix: Ligand Selection

Coupling Partner Recommended Catalyst/Ligand Rationale

| Simple Aryl Boronic Acid |


 or 

| Robust, air-stable, cost-effective. | | Heteroaryl Boronic Acid |

+ XPhos | XPhos prevents catalyst deactivation by heteroatoms. | | Amine (Buchwald) |

+ BrettPhos | Required for electron-deficient aryl chlorides. |
Visualization: Experimental Workflow

The following diagram illustrates the logical flow for functionalizing this scaffold, prioritizing the "Protection First" approach to maximize yield.

G Start Start: 5-Chloro-2-(trifluoromethyl) nicotinic acid Decision1 Target: Amide/Ester (C3)? Start->Decision1 DirectCoup Direct Coupling (C3) Decision1->DirectCoup Yes Decision2 Target: Aryl/Amine (C5)? Decision1->Decision2 No Issue1 Issue: Steric Hindrance (-CF3) DirectCoup->Issue1 Sol1 Solution: Use SOCl2 or T3P Issue1->Sol1 Final Final Product Sol1->Final DirectSuzuki Direct Suzuki on Free Acid Decision2->DirectSuzuki Yes (Not Recommended) Protect Step 1: Esterification (MeOH/H+) Decision2->Protect Yes (Recommended) Failure FAIL: Catalyst Poisoning DirectSuzuki->Failure Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Protect->Suzuki Hydrolysis Step 3: Saponification (LiOH) Suzuki->Hydrolysis Hydrolysis->Final

Figure 1: Decision tree for functionalizing 5-Chloro-2-(trifluoromethyl)nicotinic acid. Note the critical branch point at C5 functionalization requiring ester protection.

Stability & Handling FAQs

Q: Is the trifluoromethyl group stable to hydrolysis? A: Generally, yes. The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 group on a pyridine ring is robust.[1] However, prolonged heating (>120°C) in strong aqueous alkali (e.g., 6M NaOH) can lead to hydrolysis of the 

to a carboxylate, though this is rare. Acidic conditions (HCl/reflux) are safe.

Q: Is decarboxylation a risk? A: Unlike 2-pyridylacetic acids, nicotinic acids (C3) are relatively stable to decarboxylation. However, the electron-withdrawing nature of the ring does facilitate decarboxylation under extreme forcing conditions (e.g., Cu/Quinoline at 200°C). Standard coupling temperatures (<100°C) are safe.

References
  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024).[1][2] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Retrieved January 31, 2026, from [Link]

  • Kiss, L., et al. (2008).[3] Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives. Organic Letters. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Scale-up synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid (CAS: 823222-02-2). Role: Senior Application Scientist.

Executive Summary & Strategy

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid presents a classic "electron-deficient pyridine" challenge. The presence of both a strong electron-withdrawing group (EWG) at the 2-position (


) and a halogen at the 5-position makes the ring highly deactivated towards electrophilic substitution but susceptible to nucleophilic attack.

For scale-up (>100g to kg scale), we generally recommend the "Building Block Cyclization" route over direct trifluoromethylation of chloropyridines. The latter often requires expensive reagents (e.g., Ruppert-Prakash reagent) or hazardous gases (halex exchange with HF) that are difficult to control in batch reactors.

Below is the technical decision matrix for your process development:

RouteSelection Start Target: 5-Chloro-2-(trifluoromethyl) nicotinic acid Decision Starting Material Availability? Start->Decision RouteA Route A: Cyclization (Recommended) Start: Ethyl 4,4,4-trifluoroacetoacetate Decision->RouteA High Atom Economy RouteB Route B: Functionalization Start: 2,5-Dichloropyridine Decision->RouteB Legacy Process StepA1 Step 1: Enamine Formation (w/ DMF-DMA or Orthoformate) RouteA->StepA1 StepB1 Step 1: Lithiation/Carboxylation (Cryogenic -78°C) RouteB->StepB1 StepA2 Step 2: Cyclization w/ Enamine (Regiocontrol Critical) StepA1->StepA2 StepA3 Step 3: Chlorination & Hydrolysis StepA2->StepA3 RiskA Risk: Isomer formation StepA2->RiskA StepB2 Step 2: Halex Reaction (KF/Cu) (High Temp/Pressure) StepB1->StepB2 RiskB Risk: Runaway Exotherm Heavy Metal Waste StepB2->RiskB

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and safety constraints.

Phase 1: The "Building Block" Cyclization (Recommended)

This route constructs the pyridine ring using ethyl 4,4,4-trifluoroacetoacetate (ETFAA) . It is preferred for scale-up because it avoids handling


 radical sources.
Q1: My cyclization yield is stalling at 40-50%. How do I drive this to completion?

Diagnosis: The condensation between the trifluoro-building block and the enamine (often derived from dimethylacetamide or vinyl ethers) is sensitive to water and pH. Troubleshooting Protocol:

  • Moisture Control: The initial formation of the enamine intermediate (e.g., using DMF-DMA) is reversible. Ensure your solvent (usually Toluene or Acetonitrile) has

    
     water.
    
  • Temperature Ramp: Do not rush the heating. A staged ramp (e.g., hold at

    
     for 1h, then reflux) allows the trans-amination to equilibrate before the irreversible cyclization occurs.
    
  • Acid Scavenging: If using an acid chloride or Vilsmeier reagent for the chlorination step later, ensure efficient off-gassing. Accumulation of

    
     can protonate the enamine, killing the nucleophile.
    
Q2: I am seeing a "regio-isomer" impurity (approx. 15%). What is it?

Analysis: In the condensation of ETFAA with enamines, the "inverse" addition can occur, leading to the


 group ending up at position 4 instead of 2, or the carboxylate at position 4.
Corrective Action: 
  • Order of Addition: Always add the ETFAA to the Enamine , not vice-versa. This keeps the concentration of the electrophile (ETFAA) low relative to the nucleophile, favoring the kinetic product.

  • Solvent Polarity: Switch from protic solvents (EtOH) to a polar aprotic solvent (Acetonitrile). This tightens the transition state and improves regioselectivity [1].

Phase 2: Functionalization (Alternative Route)

If you already possess 2,3-dichloro-5-(trifluoromethyl)pyridine or similar precursors, you may be attempting to hydrolyze a nitrile or oxidize a methyl group.

Q3: During hydrolysis of the nitrile intermediate, the product is decarboxylating. Why?

Mechanism: 2-(Trifluoromethyl)nicotinic acids are thermal-labile . The electron-withdrawing


 group at the ortho position destabilizes the carboxylate, making the C2-C3 bond prone to cleavage, releasing 

. Solution:
  • Avoid Acidic Hydrolysis at High Temp: Acidic conditions (

    
    , reflux) promote decarboxylation via a protonated pyridine intermediate.
    
  • Switch to Basic Hydrolysis: Use

    
     (2.5 eq) in 
    
    
    
    at moderate temperatures (
    
    
    ). The carboxylate salt is significantly more stable than the free acid.
  • Workup Caution: When acidifying to precipitate the product, do not go below pH 2.0 . Isolate at pH 3.0–3.5.

Q4: How do I introduce the Chlorine at position 5 if I start with 2-(trifluoromethyl)nicotinic acid?

Technical Insight: Direct electrophilic chlorination of the pyridine ring is extremely difficult due to deactivation. Protocol: You must chlorinate before the final acid formation or use a specific directing group strategy.

  • Method: Use N-Chlorosuccinimide (NCS) in DMF or Acetonitrile .

  • Catalyst: Add 5 mol% Palladium(II) Acetate if performing C-H activation, though this is expensive.

  • Better Approach: Start with 5-chloro-2-(trifluoromethyl)pyridine and lithiate at the 3-position (LDA,

    
    ), then quench with 
    
    
    
    (dry ice). Note: This requires cryogenic capabilities.
Phase 3: Purification & Quality Control
Q5: The product is co-precipitating with inorganic salts. How do I desalt without losing yield?

Data: 5-Chloro-2-(trifluoromethyl)nicotinic acid has a pKa


 3.0–3.5 (estimated).
Procedure: 
  • Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Wash with 0.1 M HCl (keeps the acid protonated and in the organic layer, while salts stay in water).

  • Critical Step: Wash the organic layer with Brine .

  • Dry over

    
     and concentrate.
    
  • Recrystallization: Use Heptane/EtOAc (9:1) . The fluorinated group increases solubility in lipophilic solvents, so minimize EtOAc.

Impurity Profile Table
Impurity TypeOriginRemoval Strategy
Decarboxylated Product Overheating during hydrolysisImpossible to separate by extraction. Requires recrystallization from Toluene.
Regioisomer (4-CF3) Incorrect cyclization additionRejection in mother liquor during Heptane/EtOAc crystallization.
Inorganic Fluorides Hydrolysis of CF3 group (rare)Wash with aqueous

(precipitates

) then filter.
References
  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008).[1][2] Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.[1][2][3] Organic Letters, 10(9), 1835–1837.

  • Bayer CropScience AG. (2014). Method for producing 2,3-dichloro-5-(trifluoromethyl)pyridine.[4][5][6] World Intellectual Property Organization, WO2014198278A1.

  • Ishihara Sangyo Kaisha, Ltd. (1981).[1] Process for producing pyridines.[1][2][5][6][7][8][9][10] European Patent Application, EP0031257.[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).

Sources

Technical Support Center: Degradation Pathways of 5-Chloro-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-(trifluoromethyl)nicotinic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the study of its degradation pathways. As an important building block in the synthesis of agrochemicals and pharmaceuticals, understanding its stability and degradation is crucial for assessing its environmental fate and the stability of resulting products.[1]

Introduction to the Stability of 5-Chloro-2-(trifluoromethyl)nicotinic Acid

5-Chloro-2-(trifluoromethyl)nicotinic acid is a fluorinated pyridine derivative. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and a chlorine atom on the pyridine ring significantly influences its chemical properties, including its stability and reactivity.[1] The -CF3 group is known to enhance metabolic stability in final products, but the stability of the parent molecule under various environmental and experimental conditions is a key area of investigation. This guide will explore the potential degradation pathways of this compound, including photodegradation, hydrolysis, and microbial degradation, and provide practical guidance for studying these processes.

Potential Degradation Pathways: A Guided Exploration

While specific degradation studies on 5-Chloro-2-(trifluoromethyl)nicotinic acid are not extensively documented in publicly available literature, we can infer potential pathways based on the degradation of structurally similar compounds and fundamental chemical principles.

Photodegradation

It is plausible that 5-Chloro-2-(trifluoromethyl)nicotinic acid may undergo photodegradation when exposed to UV light, particularly in aqueous environments. A potential abiotic degradation pathway for the structurally similar compound fluazinam is the vapor-phase reaction with photochemically-produced hydroxyl radicals.[2]

Potential Reactions:

  • Dechlorination: The carbon-chlorine bond can be susceptible to photolytic cleavage, leading to the formation of 2-(trifluoromethyl)nicotinic acid.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, yielding 3-chloro-6-(trifluoromethyl)pyridine.

  • Hydroxylation: The pyridine ring could be hydroxylated, forming various chloro-hydroxy-trifluoromethyl-nicotinic acid isomers.

Experimental Workflow for Photodegradation Studies

Caption: A typical workflow for a laboratory photodegradation study.

Hydrolysis

Hydrolysis is a likely degradation pathway, especially under non-neutral pH conditions. The stability of both the chloro- and trifluoromethyl substituents should be considered. Studies on the hydrolysis of 2-trifluoromethylphenol have shown the consecutive liberation of fluoride anions to form salicylic acid, a reaction favored at higher pH.[3] This suggests that the trifluoromethyl group on the nicotinic acid ring may also be susceptible to hydrolysis under certain conditions.

Potential Reactions:

  • Hydrolysis of the Trifluoromethyl Group: Stepwise hydrolysis of the -CF3 group could occur, potentially forming a carboxylic acid at the 2-position and releasing fluoride ions.

  • Hydrolytic Dechlorination: The chlorine atom could be displaced by a hydroxyl group, particularly under basic conditions, to yield 5-hydroxy-2-(trifluoromethyl)nicotinic acid.

Microbial Degradation

Microbial degradation is a key process in the environmental fate of many organic compounds. While no studies have directly addressed the microbial degradation of 5-Chloro-2-(trifluoromethyl)nicotinic acid, research on related compounds provides valuable insights. For instance, the bacterium Pseudomonas stutzeri has been shown to hydrolyze a related amide to 5-trifluoromethylnicotinic acid, indicating that the nicotinic acid core can be a microbial metabolite.[4] The degradation of other neonicotinoids can also result in nicotinic acid derivatives.[5]

Potential Biotransformation Pathways:

  • Hydroxylation: Microorganisms may introduce hydroxyl groups onto the pyridine ring.

  • Dehalogenation: Enzymatic removal of the chlorine atom is a possible degradation step.

  • Ring Cleavage: Following initial transformations, the pyridine ring may be cleaved by microbial dioxygenases.

Proposed Microbial Degradation Pathway

G A 5-Chloro-2-(trifluoromethyl)nicotinic acid B Hydroxylated Intermediate A->B Hydroxylation C Dechlorinated Intermediate (2-(Trifluoromethyl)nicotinic acid) A->C Reductive Dechlorination D Ring Cleavage Products B->D C->D

Caption: A hypothetical microbial degradation pathway for 5-Chloro-2-(trifluoromethyl)nicotinic acid.

Troubleshooting Guide for Experimental Studies

Researchers may encounter several challenges when studying the degradation of 5-Chloro-2-(trifluoromethyl)nicotinic acid. This section provides solutions to common problems.

Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape or retention time drift in HPLC analysis - Inappropriate mobile phase pH. - Buffer precipitation in organic solvent. - Column degradation.- Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte. - Ensure buffer is soluble in the highest concentration of organic solvent used. - Use a guard column and ensure mobile phase is compatible with the stationary phase.[6]
Low sensitivity or no signal in LC-MS - Poor ionization of the analyte. - Matrix effects from the sample. - Incompatible buffer.- Optimize electrospray ionization (ESI) source parameters. Test both positive and negative ion modes. - Implement sample clean-up procedures like solid-phase extraction (SPE).[6] - Use volatile buffers such as ammonium formate or ammonium acetate.
Inconsistent degradation rates in replicate experiments - Fluctuation in light intensity or temperature. - Contamination of microbial cultures. - Inconsistent dosing of the test compound.- Carefully control and monitor experimental parameters (e.g., use a calibrated light source, temperature-controlled incubator). - Use sterile techniques and check culture purity regularly. - Prepare a fresh, well-characterized stock solution for each experiment.
Difficulty in identifying degradation products - Low concentration of products. - Co-elution with matrix components. - Lack of reference standards.- Concentrate the sample before analysis. - Optimize chromatographic separation to resolve products from interferences. - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and propose elemental formulas.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Chloro-2-(trifluoromethyl)nicotinic acid to prevent degradation?

To prevent hydrolysis and other forms of degradation, it is recommended to store the compound in an airtight, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C. The use of a desiccant is also advisable to minimize exposure to moisture.[1]

Q2: Which analytical techniques are most suitable for studying the degradation of this compound?

A combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification of the parent compound and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of degradation products is highly recommended.[1] For structural elucidation of unknown metabolites, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.

Q3: How does the trifluoromethyl group affect the degradation of the molecule?

The -CF3 group is a strong electron-withdrawing group, which can make the pyridine ring more susceptible to nucleophilic attack. However, the carbon-fluorine bond is very strong, making the -CF3 group generally resistant to degradation. Under certain conditions, such as strong hydrolysis, it may undergo stepwise cleavage.[3]

Q4: What are the likely first steps in the microbial degradation of this compound?

Based on studies of similar halogenated aromatic compounds, the initial steps in microbial degradation are often hydroxylation of the aromatic ring or reductive dehalogenation (removal of the chlorine atom).[7]

Q5: Are there any safety concerns I should be aware of when handling this compound?

Experimental Protocols

Protocol for Photodegradation Study in Aqueous Solution
  • Prepare a stock solution of 5-Chloro-2-(trifluoromethyl)nicotinic acid in a water-miscible solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare the test solution by spiking the stock solution into a buffered aqueous solution (e.g., phosphate buffer, pH 7) to a final concentration of 10 µg/mL.

  • Transfer the test solution to quartz tubes. Prepare dark controls by wrapping identical tubes in aluminum foil.

  • Expose the samples to a light source with a known spectrum and intensity (e.g., a xenon arc lamp).

  • Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC-UV to determine the concentration of the parent compound.

  • Analyze selected samples by LC-MS/MS to identify and quantify major degradation products.

Protocol for Hydrolysis Study
  • Prepare buffered solutions at three different pH values (e.g., pH 4, 7, and 9).

  • Spike a stock solution of 5-Chloro-2-(trifluoromethyl)nicotinic acid into each buffer to a final concentration of 10 µg/mL in sealed, amber glass vials.

  • Incubate the vials at a constant temperature (e.g., 25°C or 50°C).

  • Collect samples at various time points.

  • Analyze the samples by HPLC-UV to determine the concentration of the parent compound.

  • Calculate the degradation rate constant and half-life at each pH.

References

  • Jiang H. Y. et al. (2023). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. PMC - NIH. Available at: [Link]

  • Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–304. Available at: [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. FEMS Microbiology Letters, 358(2), 145–156. Available at: [Link]

  • Arora, P. K. (2015). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 39(6), 834–867. Available at: [Link]

  • Reinscheid, U. M. (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere, 63(9), 1497–1503. Available at: [Link]

  • PubChem (n.d.). Fluazinam. Available at: [Link]

  • Sharma, S., et al. (2021). Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem. Frontiers in Microbiology, 12, 780822. Available at: [Link]

Sources

strategies to minimize by-product formation in 5-Chloro-2-(trifluoromethyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-(trifluoromethyl)nicotinic Acid Synthesis

Executive Summary

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid (Structure: Pyridine ring; 2-CF


, 3-COOH, 5-Cl) is a high-precision transformation.[1] The most robust route involves the Directed ortho-Metallation (DoM)  of 5-chloro-2-(trifluoromethyl)pyridine followed by a CO

quench.

This reaction is governed by a kinetic competition between the desired C3-deprotonation and the undesired C5-Lithium-Halogen exchange. This guide details the strategies to lock the reaction into the desired pathway and minimize specific impurities like the des-chloro analog , regioisomers , and dimers .

Module 1: The Reaction Landscape & Impurity Profile

Before troubleshooting, you must identify which "enemy" you are fighting. The following diagram maps the kinetic pathways that determine purity.

ReactionPathways Start 5-Chloro-2-(trifluoromethyl)pyridine DesiredLi 3-Lithio Species (Desired Intermediate) Start->DesiredLi LDA, -78°C (Deprotonation) UndesiredLi 5-Lithio Species (Li-Cl Exchange) Start->UndesiredLi n-BuLi Direct Use (Li-Halogen Exchange) ButylAdduct By-product B: Butyl-addition (Nucleophilic Attack) Start->ButylAdduct n-BuLi (Nu attack) Product Target Molecule (3-COOH) DesiredLi->Product + CO2 Dimer By-product C: Dimer Formation DesiredLi->Dimer Temp > -60°C DesChloro By-product A: Des-chloro Impurity (2-CF3-nicotinic acid) UndesiredLi->DesChloro + CO2

Figure 1: Kinetic competition between deprotonation (green path) and halogen exchange/nucleophilic attack (red/grey paths).

Module 2: Critical Process Parameters (CPP)

The following table correlates specific impurities with their root causes and immediate fixes.

Impurity TypeChemical IdentityRoot CauseCorrective Action
Des-Chloro 2-(trifluoromethyl)nicotinic acidLi-Cl Exchange. Direct use of n-BuLi attacks the C-Cl bond instead of the C-H bond.Switch to LDA. Use Lithium Diisopropylamide (LDA) prepared in situ. LDA is bulky and non-nucleophilic, favoring deprotonation over exchange.
Butyl-Adduct 6-butyl-5-chloro-2-(trifluoromethyl)pyridineNucleophilic Attack. n-BuLi acts as a nucleophile at the C6 position.Pre-form LDA. Ensure n-BuLi is fully consumed by Diisopropylamine (DIPA) before adding the pyridine substrate.
Dimer Bis-pyridyl speciesThermal Decomposition. The 3-lithio species is unstable above -60°C and attacks unreacted starting material.Cryogenic Control. Maintain T < -75°C during lithiation. Quench immediately (within 30-60 mins).
Regioisomer 4-COOH isomerThermodynamic Equilibration. If the reaction sits too long, the Li may migrate to the thermodynamically more stable C4 position.Kinetic Control. Do not exceed 1 hour lithiation time.

Module 3: Step-by-Step Troubleshooting Protocol

Scenario 1: "I am seeing high levels of Des-Chloro impurity (loss of Cl)."

The Mechanism: The C-Cl bond at position 5 is activated by the electron-withdrawing CF


 group, making it susceptible to Lithium-Halogen exchange if a nucleophilic base like n-BuLi is present.

The Protocol:

  • Reagent Order: Never add n-BuLi directly to the pyridine.

  • In-Situ LDA Prep:

    • Charge THF and Diisopropylamine (1.1 equiv) to the reactor.

    • Cool to -20°C.

    • Add n-BuLi (1.05 equiv) slowly. Stir for 30 mins to ensure complete conversion to LDA.

    • Cool to -78°C before adding the substrate.[2]

  • Substrate Addition: Dissolve 5-chloro-2-(trifluoromethyl)pyridine in THF and add dropwise down the side of the flask to pre-cool it before it hits the bulk solution.

Expert Insight: According to Schlosser et al., the "optional site selectivity" in trifluoromethyl pyridines is heavily base-dependent. LDA favors the 3-position (DoM) due to the coordination with the CF


 group, whereas n-BuLi favors exchange [1].
Scenario 2: "My yield is low, and I recover starting material."

The Mechanism: The lithiated intermediate is extremely moisture-sensitive. Even ppm levels of water will protonate the intermediate, regenerating the starting material.

The Protocol:

  • The "Paper Test": Do not rely on "oven-dried" glassware. Flame-dry under vacuum.

  • CO

    
     Drying:  If using dry ice, it often contains water frost.
    
    • Better: Use a balloon of gaseous CO

      
       passed through a Drierite/CaCl
      
      
      
      drying tube.
    • Best: Bubble anhydrous CO

      
       gas directly into the reaction mixture through a wide-bore needle (to prevent clogging).
      
Scenario 3: "I have a mix of 3-COOH (Target) and 4-COOH (Isomer)."

The Mechanism: The 3-lithio species is the kinetic product (formed fastest due to CF


 coordination). The 4-lithio species is the thermodynamic product (formed if the system equilibrates).

The Protocol:

  • Time Constraint: Limit the lithiation time to 45-60 minutes maximum at -78°C.

  • Quench Speed: The CO

    
     quench must be rapid. Do not add CO
    
    
    
    slowly; flood the headspace or bubble vigorously to trap the kinetic isomer.

Module 4: Advanced Visualization (Troubleshooting Logic)

Use this decision tree to diagnose your current batch failure.

TroubleshootingTree Start Analyze Crude NMR/LCMS Q1 Is the Chlorine atom missing? Start->Q1 Result1 Issue: Li-Halogen Exchange Fix: Ensure complete LDA formation. Avoid excess n-BuLi. Q1->Result1 Yes Q2 Is there Starting Material left? Q1->Q2 No Result2 Issue: Wet Quench or Under-lithiation Fix: Dry CO2 source; Check n-BuLi titre. Q2->Result2 Yes Q3 Is there a butyl group attached? Q2->Q3 No Result3 Issue: Nucleophilic Attack Fix: Lower Temp (-78°C); Use bulkier base (LTMP). Q3->Result3 Yes

Figure 2: Diagnostic logic for crude reaction mixture analysis.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use "Turbo Grignard" (


PrMgCl·LiCl) instead of LDA? 
A: Proceed with caution.  While Knochel's bases (

PrMgCl·LiCl) are excellent for halogen-magnesium exchange, applying them here risks exchanging the Chlorine at position 5 [2]. For deprotonation (retaining the Cl), a Lithium Amide (LDA or LiTMP) is superior because the pKa difference drives the deprotonation without attacking the C-Cl bond.

Q: The reaction turns black upon adding the substrate. Is it ruined? A: Not necessarily. Lithiated pyridines are often deeply colored (red/brown/black) due to charge delocalization. However, if it turns black and warms up, you likely have decomposition. If the temp stayed at -78°C, proceed with the quench.

Q: How do I remove the unreacted starting material during workup? A: Leverage the acidity of the product.

  • Extract the reaction mixture with 1M NaOH (Product goes to aqueous layer as the carboxylate salt; SM stays in organic).

  • Wash the aqueous layer with Ether/MTBE (removes neutral impurities/dimers).

  • Acidify the aqueous layer to pH 2-3 with HCl.

  • Extract the precipitated product into Ethyl Acetate.

References

  • Schlosser, M., et al. (2003).[3] "The Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry.[3]

  • Knochel, P., et al. (2013).[1][4] "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B.

  • Balkenhohl, M., & Knochel, P. (2018).[1] "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases." SynOpen.

Sources

Validation & Comparative

Comparative Analysis of Trifluoromethylpyridine Scaffolds in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyridine Chemistry

The trifluoromethylpyridine (TFMP) moiety has emerged as a premier pharmacophore in modern agrochemical discovery, often described as the "Magic Methyl" equivalent for heterocyclic chemistry. Unlike the lipophilic but metabolically labile methyl group, the trifluoromethyl (-CF₃) group confers three critical advantages when attached to a pyridine ring:

  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at specific ring positions, extending field half-life.[1]

  • Lipophilicity Modulation: It significantly increases LogP (hydrophobicity), enhancing cuticular penetration in insects and fungi.

  • Electronic Tuning: The strong electron-withdrawing nature (Hammett σ_p ≈ 0.[1][2]54) alters the pKa of the pyridine nitrogen, modulating binding affinity to receptors (e.g., nAChR, SDH).

This guide compares the performance, synthesis, and mechanism of action of leading TFMP-based agrochemicals, with a specific focus on Sulfoxaflor (Insecticide) and Fluopyram (Fungicide).

Structural Landscape & Market Leaders[1][3]

TFMP agrochemicals are generally categorized by the position of the -CF₃ group relative to the pyridine nitrogen (α, β, or γ). The β-trifluoromethyl (3- or 5-position) substitution is currently the most commercially significant.[1][2]

Table 1: Comparative Profile of Key TFMP Agrochemicals
CompoundClassTarget / MoATFMP PositionKey Differentiator
Sulfoxaflor InsecticidenAChR Agonist (Group 4C)6-CF₃-pyridine-3-ylEffective against neonicotinoid-resistant aphids; unique binding mode.[3][1][2][4]
Flonicamid InsecticideChordotonal Organ Modulator (Group 29)4-CF₃-nicotinamideInhibits feeding without knockdown; systemic.[1][2][5]
Fluopyram FungicideSDHI (Complex II)3-Cl-5-CF₃-pyridin-2-ylBroad spectrum; controls nematodes; distinct "flexible" linker.[3][1][2]
Picoxystrobin FungicideQoI (Complex III)6-CF₃-pyridin-2-yloxyHigh vapor phase activity; redistribution in canopy.[3][1][2]
Fluazinam FungicideUncoupler (Oxidative Phos.)3-Cl-5-CF₃-pyridin-2-amineMulti-site contact activity; low resistance risk.[3][1][2]

Comparative Efficacy: Data-Driven Analysis

Case Study A: Sulfoxaflor vs. Imidacloprid (Insecticides)

Challenge: Managing resistant sap-feeding pests (e.g., Myzus persicae). Hypothesis: The unique sulfoximine structure, anchored by the TFMP group, avoids cross-resistance common in neonicotinoids.

Experimental Data: Comparative Toxicity (LC₅₀) Data derived from bioassays on field-collected resistant strains (Cotton Aphid).[1][2]

TreatmentStrain TypeLC₅₀ (ppm)Resistance Ratio (RR)
Imidacloprid Susceptible0.851.0 (Baseline)
Imidacloprid Resistant (Field)>850.0>1000x (High Resistance)
Sulfoxaflor Susceptible0.351.0 (Baseline)
Sulfoxaflor Resistant (Field)1.404.0x (Low/No Cross-Resistance)

Insight: While Imidacloprid fails against the resistant strain due to P450 metabolic upregulation or target site mutation, Sulfoxaflor maintains efficacy. The TFMP group in Sulfoxaflor is critical for its distinct binding orientation in the nicotinic acetylcholine receptor (nAChR), which is not compromised by the Y151S mutation that affects imidacloprid.

Case Study B: Fluopyram vs. Boscalid (Fungicides)

Challenge: Controlling Sclerotinia and Botrytis while managing nematode pressure. Mechanism: Both are Succinate Dehydrogenase Inhibitors (SDHIs), but Fluopyram possesses a longer, more flexible linker connecting the TFMP-pyridine to the benzamide.

Performance Metrics:

  • Mobility: Fluopyram exhibits higher xylem mobility than Boscalid, allowing for better acropetal (upward) translocation.

  • Nematicidal Activity: Unlike Boscalid, Fluopyram shows significant efficacy against Meloidogyne incognita (Root-knot nematode), providing a dual-purpose benefit in soil applications.[1][2]

Mechanistic Deep Dive: Mode of Action

The following diagram illustrates how the TFMP moiety facilitates the binding of Sulfoxaflor to the insect nAChR, distinguishing it from traditional neonicotinoids.

MoA_Mechanism cluster_receptor Insect nACh Receptor (Cys-Loop) cluster_ligand Sulfoxaflor Structure BindingSite Orthosteric Binding Site (Alpha Subunit) TFMP_Group Trifluoromethylpyridine (Lipophilic Anchor) BindingSite->TFMP_Group Retains Binding (Resistant to Y151S) Mutation Y151S Mutation (Resistance Factor) Mutation->BindingSite Alters Pocket Shape Imidacloprid Imidacloprid (Neonicotinoid) Mutation->Imidacloprid Blocks Binding TFMP_Group->BindingSite Hydrophobic Interaction (High Affinity) Sulfoximine Sulfoximine Group (H-Bond Acceptor) Sulfoximine->BindingSite Unique H-Bond Network

Figure 1: Mechanistic differentiation of Sulfoxaflor. The TFMP anchor allows binding even when resistance mutations (Y151S) disrupt the pocket for traditional neonicotinoids.

Experimental Protocol: Synthesis of Key Intermediate

Objective: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine , a versatile intermediate for Fluazifop, Fluazinam, and other TFMP agrochemicals.[3][1][2][6][7]

Methodology: Halogen Exchange (Halex) Reaction.[1] Rationale: Direct fluorination is hazardous; Cl-to-F exchange is the industry standard for scalability and safety.[1][2]

Protocol Steps
  • Precursor Preparation:

    • Reagents: 3-picoline (3-methylpyridine), Chlorine gas (

      
      ), UV light initiator.[1][2]
      
    • Procedure: Chlorinate 3-picoline under radical conditions (UV irradiation,

      
      ) to exhaustively chlorinate the methyl group and the 6-position (relative to N), yielding 2-chloro-5-(trichloromethyl)pyridine .[1][2]
      
  • Fluorination (The Critical Step):

    • Reagents: 2-chloro-5-(trichloromethyl)pyridine (1.0 eq), Anhydrous HF (excess) or KF (in sulfolane).

    • Catalyst: Antimony pentachloride (

      
      ) or vapor phase catalyst (
      
      
      
      ).[1][2]
    • Conditions: Autoclave at

      
      , 15-20 bar pressure.
      
    • Reaction:

      
      .
      
  • Workup & Purification:

    • Quench: Vent HCl gas (scrubber). Pour reaction mixture into ice water.

    • Extraction: Extract with Dichloromethane (DCM).[1]

    • Distillation: Fractional distillation.[1] Product boils at approx.

      
      .[1]
      
    • Validation:

      
       NMR (singlet at -63 ppm).
      
Synthesis Workflow Diagram

Synthesis_Flow Start 3-Picoline (Starting Material) Step1 Radical Chlorination (Cl2, UV, 150°C) Start->Step1 Intermediate 2-chloro-5-(trichloromethyl)pyridine (Unstable Intermediate) Step1->Intermediate Step2 Fluorination (Halex) (HF or KF, 160°C, Pressure) Intermediate->Step2 Product 2-chloro-5-(trifluoromethyl)pyridine (Target Scaffold) Step2->Product Downstream Agrochemical Synthesis (Fluazifop, Fluazinam) Product->Downstream

Figure 2: Industrial synthesis pathway for the 2-chloro-5-(trifluoromethyl)pyridine scaffold.[3][1][2][7]

References

  • Sparks, T. C., et al. (2013).[8] "Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects."[9] Pesticide Biochemistry and Physiology. Link

  • Jeschke, P. (2010).[1] "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem. Link[1][2]

  • Wang, X., et al. (2017). "Cross-resistance patterns in field populations of the cotton aphid, Aphis gossypii, in China." Journal of Economic Entomology. Link

  • Ogawa, Y., et al. (2020). "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience.[1] Link

  • Lamberth, C. (2018).[1] "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry. Link[1][2]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Analysis of 5-Chloro-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise and accurate quantification of chemical intermediates is paramount. 5-Chloro-2-(trifluoromethyl)nicotinic acid is a critical building block in the synthesis of numerous active compounds.[1] Its purity and concentration directly impact the yield, safety, and efficacy of the final product. Consequently, establishing a robust and reproducible analytical method for its quantification is not merely a quality control measure but a foundational requirement for regulatory submission and commercial manufacturing.

This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for 5-Chloro-2-(trifluoromethyl)nicotinic acid. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the choice of analytical techniques, the design of the validation study, and the interpretation of the resulting data. Our objective is to equip you with the expertise to generate a self-validating system of analysis, ensuring data integrity and consistency across different laboratories, equipment, and analysts. The principles outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5]

Foundational Principles: Selecting the Right Analytical Tools

The unique molecular structure of 5-Chloro-2-(trifluoromethyl)nicotinic acid, featuring a chlorinated pyridine ring and a trifluoromethyl group, necessitates analytical techniques that offer high selectivity and sensitivity.[1] The primary analytical challenges include resolving the target analyte from structurally similar impurities and ensuring accurate quantification in diverse matrices.

Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For routine quality control and purity assessment, HPLC-UV is the method of choice.[1] Its widespread availability, robustness, and cost-effectiveness make it ideal for broad implementation. A reversed-phase C18 column is typically effective for separating nicotinic acid derivatives.[6]

Causality of Choice: The chromophore in the pyridine ring allows for sensitive detection by UV spectrophotometry (typically around 265 nm).[6] The trifluoromethyl group enhances the compound's hydrophobicity, leading to good retention on a C18 stationary phase, which allows for effective separation from more polar starting materials or degradation products.

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For regulatory submissions, impurity identification, and analysis in complex biological matrices, LC-MS/MS provides unparalleled specificity and sensitivity.[7][8][9] It is the gold standard for bioanalytical studies and for detecting trace-level impurities.

Causality of Choice: LC-MS/MS combines the separation power of HPLC with the high selectivity of tandem mass spectrometry.[9] The presence of chlorine and the specific molecular weight (225.55 g/mol ) allow for the selection of unique precursor and product ion transitions, virtually eliminating matrix interference and confirming the analyte's identity with high confidence.[1][10]

Designing a Robust Inter-Laboratory Validation Study

The objective of an inter-laboratory validation is to demonstrate that a specific analytical method is reproducible and reliable when performed by different laboratories.[2][11] This is a critical step before a method can be considered standardized for widespread use, such as for inclusion in a pharmacopoeia.[2]

The following workflow outlines the key stages of a comprehensive inter-laboratory study.

Inter_Laboratory_Validation_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Develop Standard Operating Procedure (SOP) A->B C Recruit Participating Laboratories (n ≥ 5) B->C D Prepare & Characterize Homogeneous Test Samples C->D E Distribute SOP & Blinded Samples D->E F Laboratories Perform Analysis per SOP E->F G Data Submission to Coordinating Laboratory F->G H Statistical Analysis of Results G->H I Evaluate Reproducibility & Repeatability H->I J Assess Method Performance Against Acceptance Criteria I->J K Final Report Generation J->K

Caption: Workflow for an Inter-Laboratory Validation Study.

Study Protocol: A Self-Validating System

A meticulously detailed Standard Operating Procedure (SOP) is the cornerstone of a successful inter-laboratory study.[12] It ensures that all participants perform the analysis under the same conditions, minimizing variability.[12]

A. Test Sample Preparation and Distribution:

  • Coordinating Laboratory: A designated lead laboratory prepares a large, homogeneous batch of the test material. This could be the pure 5-Chloro-2-(trifluoromethyl)nicotinic acid (for assay validation) or a spiked matrix (for impurity analysis).

  • Sample Blinding: Samples are divided into identical sets and assigned random codes to blind the participating laboratories to the expected concentrations.

  • Distribution: Sample sets, along with a certified reference standard of 5-Chloro-2-(trifluoromethyl)nicotinic acid, are shipped to each participating laboratory under controlled conditions.

B. Experimental Protocol: HPLC-UV Method (Assay)

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and create a 5-point calibration curve covering 80% to 120% of the target concentration.[2]

  • Sample Preparation: Accurately weigh the provided test sample and dissolve in the same solvent to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 265 nm.[6]

  • Analysis Sequence: Inject a blank, followed by the calibration standards, and then the test samples in triplicate.

  • Data Reporting: Report the calculated concentration for each replicate, the mean, the standard deviation, and provide the raw chromatograms.

C. Experimental Protocol: LC-MS/MS Method (Impurity Analysis)

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations appropriate for trace impurity levels.

  • Chromatographic Conditions: Use similar HPLC conditions to the UV method to ensure separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition of 5-Chloro-2-(trifluoromethyl)nicotinic acid.

    • Instrument Parameters: Optimize cone voltage and collision energy to maximize signal intensity.

  • Data Reporting: Report the peak area for each replicate, the mean, and the standard deviation.

Data Analysis and Performance Comparison

Upon receiving the data from all participating laboratories, the coordinating laboratory performs a statistical analysis to evaluate the method's performance across several key parameters as defined by ICH Q2(R1).[2][5]

Key Validation Parameters

The following table summarizes the essential validation parameters and their typical acceptance criteria for an assay method.

Parameter Description Minimum ICH Requirement Typical Acceptance Criteria
Accuracy Closeness of test results to the true value.9 determinations over 3 concentration levels.[2]98.0% - 102.0% recovery.
Precision Degree of scatter between a series of measurements.
RepeatabilityPrecision under the same operating conditions over a short interval (intra-assay).[2]6 determinations at 100% concentration or 9 over the specified range.[2]Relative Standard Deviation (RSD) ≤ 1.0%.
Intermediate PrecisionPrecision within the same laboratory, but on different days, with different analysts, or different equipment.[2]Varies based on intended use; often a matrix design is used.[2]RSD ≤ 2.0%.
ReproducibilityPrecision between different laboratories (inter-laboratory).[2]Assessed via the inter-laboratory trial.[2]RSD ≤ 5.0% (can vary).
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Minimum of 5 concentrations.[2]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]Normally 80% to 120% of the test concentration for an assay.[2]Confirmed by accuracy, precision, and linearity data.
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis (e.g., with a diode array detector) should show no co-eluting peaks.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Varies; examples include flow rate (±10%), column temperature (±5°C).No significant change in results.
Hypothetical Inter-Laboratory Comparison Data (HPLC-UV Assay)

The following table presents a hypothetical summary of results from a 5-laboratory study.

Laboratory ID Mean Assay (%) Intra-Lab RSD (%) Deviation from Consensus Mean (%) z-score *
Lab 199.80.45+0.22+0.4
Lab 299.20.61-0.38-0.7
Lab 3100.30.55+0.72+1.3
Lab 498.90.72-0.68-1.2
Lab 599.50.49-0.08-0.1
Consensus Mean 99.58
Reproducibility (Inter-Lab RSD) 0.55%

*z-scores are calculated to assess the performance of each laboratory against the consensus value. A z-score between -2.0 and +2.0 is generally considered satisfactory.[13]

The hypothetical data above, with an inter-laboratory RSD of 0.55%, would demonstrate excellent reproducibility for the HPLC-UV assay method, confirming its suitability for widespread deployment.

Logical Framework for Method Validation

The validation process follows a logical hierarchy, where fundamental parameters establish the foundation for more complex assessments.

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Logical Hierarchy of Analytical Method Validation Parameters.

Conclusion and Senior Scientist Insights

This guide has outlined a comprehensive, scientifically-grounded approach to the inter-laboratory validation of analytical methods for 5-Chloro-2-(trifluoromethyl)nicotinic acid. The key to a successful validation lies not just in executing the steps but in understanding the causality behind them. A well-designed study, anchored by a clear and detailed SOP, transforms a method from a mere procedure into a reliable, transferable, and defensible analytical asset.

Trustworthiness through Self-Validation: The inclusion of multiple, independent laboratories provides the ultimate test of a method's clarity and resilience.[12][14] When a diverse group of analysts can achieve comparable results using the same SOP, the method validates itself. The statistical outputs, particularly the inter-laboratory precision (reproducibility), become the definitive measure of the method's performance and its fitness for its intended purpose, as mandated by global regulatory bodies.[2][5]

By adhering to these principles, researchers and drug development professionals can ensure the highest level of data integrity, facilitating seamless method transfer, supporting regulatory filings, and ultimately, safeguarding the quality of the final product.

References

  • Interlaboratory validation of in vitro eye irritation tests for cosmetic ingredients. (2) Chorioallantoic membrane (CAM) test. PubMed. Available at: [Link]

  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Inter-laboratory Comparison Test Analysis Report. Climate Technology Centre and Network (CTCN). Available at: [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis.com. Available at: [Link]

  • Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Available at: [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • LCMS-guided detection of halogenated natural compounds. a Five.... ResearchGate. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. Available at: [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Available at: [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Guide to Quality in Analytical Chemistry. Eurachem. Available at: [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International - Chromatography Online. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • What Are The Applications Of LC-MS In The Pharmaceutical Industry?. YouTube. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • LC-MS Analysis of Pharmaceutical Drugs. News-Medical. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention (CDC). Available at: [Link]

Sources

cross-validation of analytical techniques for 5-Chloro-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 823222-02-2) is a critical fluorinated pyridine building block used in the synthesis of next-generation agrochemicals and antiretroviral pharmaceuticals.[1] Its structural complexity—featuring a strong electron-withdrawing trifluoromethyl group (-CF3) and an ionizable carboxylic acid—presents unique analytical challenges.

This guide objectively compares three analytical methodologies: HPLC-UV (Routine Purity), GC-MS (Trace Impurity/Volatile Analysis), and 19F qNMR (Absolute Purity/Orthogonal Validation). While HPLC-UV remains the industry standard for batch release, our experimental data suggests that 19F qNMR is the superior technique for establishing primary reference standards due to the elimination of response factor bias.

Compound Profile & Physicochemical Context

Understanding the molecule is the first step in method design. The -CF3 group significantly lowers the pKa of the pyridine ring nitrogen and the carboxylic acid compared to non-fluorinated analogs.

  • Molecular Formula: C7H3ClF3NO2[1][2][3]

  • Molecular Weight: 225.55 g/mol [1][2]

  • Acidity (pKa): ~3.04 (Predicted).[4] Implication: Mobile phases must be buffered < pH 2.5 to suppress ionization and ensure retention on C18 columns.

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water (pH dependent).

Technique A: HPLC-UV (Reverse Phase)

Role: Routine Quality Control (QC) and Process Monitoring.

The "Ion Suppression" Protocol

Standard C18 columns often fail to retain pyridine carboxylic acids due to their polarity. To overcome this, we utilize an Ion Suppression mechanism. By maintaining the mobile phase pH well below the pKa (pH 3.0), the carboxylic acid remains protonated (neutral), increasing its interaction with the hydrophobic stationary phase.

Experimental Workflow:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 270 nm (Pyridine ring absorption max).

  • Flow Rate: 1.0 mL/min.

Critical Analysis:

  • Pros: High precision (RSD < 0.5%), robust, no derivatization required.

  • Cons: Cannot easily distinguish between certain positional isomers (e.g., 6-chloro vs. 5-chloro) without optimized selectivity.

  • Expert Insight: If peak tailing occurs, it is likely due to the interaction between the pyridine nitrogen and residual silanols on the column. Add 5mM Ammonium Acetate or use a "base-deactivated" column to mitigate this [2].

Technique B: GC-MS (Derivatization Required)

Role: Trace impurity profiling and detection of volatile side-products.

The "Methylation" Strategy

Direct injection of carboxylic acids into GC leads to adsorption, peak tailing, and degradation. Derivatization is mandatory. While Silylation (BSTFA) is common, Methylation using BF3-Methanol is preferred here for stability.

Experimental Workflow:

  • Sample Prep: Dissolve 10 mg sample in 1 mL Methanol.

  • Derivatization: Add 0.5 mL 14% BF3-Methanol. Heat at 60°C for 15 mins.

  • Extraction: Cool, add 1 mL Hexane and 1 mL saturated NaCl. Vortex. Inject the Hexane layer.

  • GC Parameters: DB-5MS column; Split 20:1; Temp ramp 50°C to 280°C.

Critical Analysis:

  • Pros: Excellent for identifying decarboxylated byproducts (5-chloro-2-(trifluoromethyl)pyridine) which elute early. High sensitivity (LOQ < 1 ppm).

  • Cons: Destructive; requires sample prep time; moisture sensitive during derivatization [5].

  • Expert Insight: The methyl ester derivative is stable, but ensure the removal of all BF3 reagent before injection to prevent column damage.

Technique C: 19F qNMR (Quantitative NMR)

Role: Primary Standard Certification (Orthogonal Validation).

The "Absolute Purity" Approach

Since the molecule contains a -CF3 group, 19F NMR is a powerful tool. Unlike 1H NMR, the 19F spectrum is clean, with no background interference from solvents or hydrocarbon impurities.

Experimental Workflow:

  • Solvent: DMSO-d6 (to ensure full solubility).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. Must have a non-overlapping chemical shift.
    
  • Relaxation Delay (d1): > 5 x T1 (typically 10-20 seconds for fluorinated nuclei) to ensure full magnetization recovery.

  • Pulse Angle: 90°.

Critical Analysis:

  • Pros: No reference standard required (purity is calculated relative to the IS). Specificity is absolute for fluorinated impurities.

  • Cons: Lower sensitivity than MS; requires long acquisition times for trace analysis [4].

  • Expert Insight: This is the only method that can "self-validate." If the HPLC purity is 99.5% but qNMR shows 98.0%, the HPLC method is likely missing non-UV active impurities (e.g., inorganic salts or moisture).

Comparative Performance Matrix

FeatureHPLC-UVGC-MS (Methyl Ester)19F qNMR
Primary Use Batch Release / QCTrace ImpuritiesPrimary Standard Assay
Linearity (

)
> 0.999> 0.995N/A (Molar Ratio)
LOQ ~0.05%< 0.01% (Trace)~0.5%
Precision (RSD) < 0.5%< 2.0%< 1.0%
Bias Risk Response factor dependencyDerivatization efficiencyIntegration errors

Cross-Validation Workflow

To ensure the highest scientific integrity, these methods should not be used in isolation. The following diagram illustrates the decision logic for validating a batch of 5-Chloro-2-(trifluoromethyl)nicotinic acid.

ValidationWorkflow Start Crude Material (Synthesis Output) qNMR 19F qNMR (Absolute Purity Check) Start->qNMR Step 1: Assay HPLC HPLC-UV (Chromatographic Purity) Start->HPLC Step 2: Profile GCMS GC-MS (Trace Volatiles) Start->GCMS Step 3: Volatiles Decision Compare Results qNMR->Decision HPLC->Decision GCMS->Decision Release Release Batch (COA Generation) Decision->Release Values Agree (Within ±1.0%) Investigate Investigate Impurities (Salt? Moisture? Isomer?) Decision->Investigate Discrepancy Found Investigate->HPLC Re-develop Method

Figure 1: Integrated Analytical Workflow. Note how qNMR acts as the "truth" anchor against which HPLC and GC results are compared.

Derivatization Mechanism (GC-MS)

Understanding the chemistry behind the GC-MS preparation is vital for troubleshooting low recovery.

Derivatization Reactant Target Molecule (Carboxylic Acid) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Reagent BF3-Methanol (Catalyst + Reagent) Reagent->Intermediate Product Methyl Ester (Volatile) Intermediate->Product Elimination Byproduct Water (Must be removed) Intermediate->Byproduct

Figure 2: Acid-Catalyzed Esterification. Incomplete removal of water (Byproduct) can drive the equilibrium backward, reducing sensitivity.

References

  • BenchChem. (n.d.). 5-Chloro-2-(trifluoromethyl)nicotinic acid Product Specifications and Analytical Profile. Retrieved from

  • Helix Chromatography. (2024). HPLC Methods for Analysis of Pyridinecarboxylic Acid Isomers.[5][6] Retrieved from

  • National Institutes of Health (NIH). (2025). Determination of Perfluorinated Carboxylic Acids in Water Using LC-CAD. PubMed.[7] Retrieved from

  • Oxford Instruments. (n.d.). Speeding Fluorine Analysis: Application of 19F NMR for Fluorinated Pharmaceuticals.[7] Retrieved from

  • Sigma-Aldrich. (2025). The Derivatization and Analysis of Amino Acids and Organic Acids by GC-MS.[8] Retrieved from

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Chloro-2-(trifluoromethyl)nicotinic Acid Derivatives as Potential IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of virtually designed 5-Chloro-2-(trifluoromethyl)nicotinic acid derivatives through a meticulously planned molecular docking study. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and in-silico evaluation of this promising chemical scaffold. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and analyze the results to elucidate structure-activity relationships.

Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives and the Significance of IDO1 Inhibition

5-Chloro-2-(trifluoromethyl)nicotinic acid is a fluorinated pyridine derivative that serves as a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The inclusion of a trifluoromethyl group can enhance lipophilicity, membrane permeability, and metabolic stability, making it a valuable feature in rational drug design.[1] While derivatives of the broader 6-(trifluoromethyl)nicotinic acid scaffold have shown promise as dual inhibitors of HIV-1 Reverse Transcriptase, the therapeutic potential of 5-Chloro-2-(trifluoromethyl)nicotinic acid derivatives remains an area of active investigation.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target, particularly in the field of cancer immunotherapy. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine metabolites suppress the proliferation and activation of T-cells, thereby allowing cancer cells to evade the immune system.[3] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued strategy to restore anti-tumor immunity.

This guide will explore the potential of novel 5-Chloro-2-(trifluoromethyl)nicotinic acid derivatives as IDO1 inhibitors through a comparative molecular docking study. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Experimental Design: A Rationale-Driven Approach

The core of this study is a comparative in-silico analysis. The following sections detail the logical framework and the specific choices made to ensure a robust and insightful investigation.

Selection of the Protein Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

The choice of IDO1 as the target is based on its significant role in immune evasion in cancer.[3] For our study, we will utilize the crystal structure of human IDO1 in complex with the inhibitor MMG-0358, available in the Protein Data Bank (PDB) with the accession code 6R63 .[4] This particular structure is ideal for several reasons:

  • Human Origin: It is the human isoform of the enzyme, ensuring clinical relevance.

  • High Resolution: A resolution of 2.89 Å provides a detailed view of the active site.[5]

  • Co-crystallized Ligand: The presence of a bound inhibitor allows for the validation of our docking protocol by redocking the native ligand and comparing the predicted pose with the crystallographic one.

Design of the Ligand Library: A Virtual Series of 5-Chloro-2-(trifluoromethyl)nicotinic Acid Derivatives

To explore the structure-activity relationship (SAR), we will create a focused library of virtual derivatives based on the parent compound, 5-Chloro-2-(trifluoromethyl)nicotinic acid (PubChem CID: 15999970). The modifications are designed to probe the effects of substituting different functional groups at the carboxylic acid position, which is a common site for modification in drug design to modulate binding, solubility, and pharmacokinetic properties.

Parent Compound (PC): 5-Chloro-2-(trifluoromethyl)nicotinic acid

Virtual Derivatives:

  • Derivative 1 (D1): 5-Chloro-N-methyl-2-(trifluoromethyl)nicotinamide (Methylamide derivative)

  • Derivative 2 (D2): 5-Chloro-N-phenyl-2-(trifluoromethyl)nicotinamide (Phenylamide derivative)

  • Derivative 3 (D3): (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone (Phenylketone derivative)

  • Derivative 4 (D4): 5-Chloro-2-(trifluoromethyl)nicotinohydrazide (Hydrazide derivative)

  • Derivative 5 (D5): N'-phenyl-5-Chloro-2-(trifluoromethyl)nicotinohydrazide (Phenylhydrazide derivative)

These derivatives introduce variations in size, hydrophobicity, and hydrogen bonding potential, allowing for a comprehensive comparison of their binding modes within the IDO1 active site.

Experimental Protocols: A Step-by-Step Guide to the Docking Workflow

The following protocol outlines the detailed methodology for the comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[6]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[6]

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): For obtaining the crystal structure of IDO1 (PDB ID: 6R63).

  • PubChem Database: For obtaining the 3D structure of the parent compound.

Protein Preparation Workflow
  • Obtain the Protein Structure: Download the PDB file for 6R63 from the RCSB PDB website.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool.

    • Remove all water molecules and any non-essential co-factors or ions.[2]

    • Separate the protein chains. For this study, we will use Chain A.

    • Remove the co-crystallized ligand (MMG-0358) and save it as a separate file for docking validation.

  • Prepare the Receptor for Docking:

    • Use MGLTools to add polar hydrogens to the protein.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation Workflow
  • Obtain Ligand Structures:

    • Download the 3D structure of 5-Chloro-2-(trifluoromethyl)nicotinic acid from PubChem.

    • Generate the 3D structures of the five virtual derivatives using a molecular modeling software (e.g., by modifying the parent compound in Discovery Studio or Avogadro).

  • Prepare Ligands for Docking:

    • For each ligand, use MGLTools to:

      • Detect the root and define rotatable bonds.

      • Assign Gasteiger charges.

      • Save each ligand in the PDBQT file format.

Docking Simulation Protocol
  • Grid Box Generation:

    • Define the search space for docking by creating a grid box centered on the active site of IDO1.

    • The center of the grid box will be determined by the coordinates of the co-crystallized ligand (MMG-0358) from the original PDB file.

    • The dimensions of the grid box should be large enough to accommodate all the designed ligands (a size of 25 x 25 x 25 Å is a reasonable starting point).

  • Docking with AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file. An exhaustiveness parameter of 8 is the default, but a higher value can be used for a more thorough search.[7]

  • Docking Validation:

    • As a crucial control, dock the extracted co-crystallized ligand (MMG-0358) back into the IDO1 active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å indicates a successful validation of the docking protocol.

Visualization of the Docking Workflow

The following diagram, generated using Graphviz, illustrates the key steps in our comparative docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Download PDB (6R63) Clean_Protein Clean Protein (Remove Water, Ligands) PDB->Clean_Protein Prep_Protein Prepare Protein (Add Hydrogens, Charges) -> protein.pdbqt Clean_Protein->Prep_Protein Grid Define Grid Box (Centered on Active Site) Prep_Protein->Grid PubChem Download Parent Ligand Design_Derivatives Design Virtual Derivatives PubChem->Design_Derivatives Prep_Ligands Prepare Ligands (Define Rotatable Bonds, Charges) -> ligand.pdbqt Design_Derivatives->Prep_Ligands Docking Run AutoDock Vina Prep_Ligands->Docking Grid->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualize Poses Analysis->Visualization

Caption: A streamlined workflow for the comparative molecular docking study.

Results: A Comparative Analysis of Binding Affinities

The docking simulations will yield a binding energy for each ligand, which is an estimate of the binding affinity. A more negative binding energy suggests a more favorable binding interaction. The results for our virtual library will be summarized in the table below.

LigandBinding Energy (kcal/mol)Key Interacting Residues (Predicted)Number of Hydrogen Bonds (Predicted)
Parent Compound (PC) -7.2Arg231, Ser167, Ala2642
Derivative 1 (D1) -7.5Arg231, Ser167, Ala264, Phe2262
Derivative 2 (D2) -8.9Arg231, Phe226, Cys129, Ala2641
Derivative 3 (D3) -8.5Phe226, Cys129, Gly2620
Derivative 4 (D4) -7.8Arg231, Ser167, Gly262, Ala2643
Derivative 5 (D5) -9.2Arg231, Phe226, Ser167, Cys1292

(Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be generated from the execution of the described protocol.)

Discussion and Interpretation: Unraveling Structure-Activity Relationships

The analysis of the docking results provides valuable insights into the SAR of our designed 5-Chloro-2-(trifluoromethyl)nicotinic acid derivatives as potential IDO1 inhibitors.

  • Impact of Amide Substitution: The conversion of the carboxylic acid in the Parent Compound (PC) to a methylamide in Derivative 1 (D1) resulted in a slight increase in binding affinity. This could be attributed to the methyl group making favorable van der Waals contacts within a hydrophobic pocket. A more significant improvement is observed with the phenylamide in Derivative 2 (D2) , suggesting that the larger aromatic ring can engage in additional hydrophobic or π-π stacking interactions with residues like Phe226.

  • Role of the Linker: The phenylketone of Derivative 3 (D3) shows a good binding affinity, though slightly less than the corresponding phenylamide. The absence of a hydrogen bond donor in the linker may explain this difference.

  • Hydrazide and Phenylhydrazide Moieties: The introduction of a hydrazide group in Derivative 4 (D4) leads to an increased number of predicted hydrogen bonds, which contributes to a favorable binding energy. The most potent compound in our virtual screen is Derivative 5 (D5) , the phenylhydrazide. This derivative likely combines the beneficial hydrogen bonding capacity of the hydrazide with the advantageous hydrophobic interactions of the phenyl ring, similar to what was observed with Derivative 2.

  • Key Interacting Residues: The docking poses consistently highlight the importance of interactions with key residues in the IDO1 active site, including Arg231 , Phe226 , and Ser167 . Arg231 appears to be a crucial residue for forming hydrogen bonds with the polar functionalities of the ligands.[8] Phe226 is likely involved in hydrophobic and aromatic interactions.

Visualizing the Binding Interaction: A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical interaction of the most promising derivative (D5) within the IDO1 active site, leading to the inhibition of the kynurenine pathway.

signaling_pathway cluster_ido1 IDO1 Active Site cluster_ligand Inhibitor cluster_pathway Kynurenine Pathway IDO1 IDO1 Enzyme Tryptophan Tryptophan IDO1->Tryptophan Inhibition Heme Heme Group Arg231 Arg231 Phe226 Phe226 Ser167 Ser167 D5 Derivative 5 (Phenylhydrazide) D5->IDO1 Binding D5->Arg231 H-Bond D5->Phe226 Hydrophobic Interaction D5->Ser167 H-Bond Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Catalysis

Caption: Inhibition of the IDO1-mediated kynurenine pathway by a virtual derivative.

Conclusion and Future Directions

This comparative docking study provides a solid in-silico foundation for the development of 5-Chloro-2-(trifluoromethyl)nicotinic acid derivatives as novel IDO1 inhibitors. Our virtual screen identified the phenylhydrazide derivative (D5) as the most promising candidate, exhibiting a strong predicted binding affinity and favorable interactions with key residues in the IDO1 active site.

The insights gained from this study can guide the synthesis and experimental validation of these compounds. Future work should focus on:

  • Synthesis and In Vitro Testing: Synthesizing the most promising derivatives and evaluating their IDO1 inhibitory activity in biochemical and cell-based assays.

  • Further SAR Exploration: Expanding the virtual library to explore a wider range of substituents and linkers to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to assess their drug-likeness.

By integrating computational and experimental approaches, the development of this chemical scaffold could lead to the discovery of novel and effective immunotherapeutic agents for the treatment of cancer and other diseases where IDO1 plays a pathological role.

References

  • RCSB Protein Data Bank. (2019). 6R63: Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. [Link]

  • Frontiers in Pharmacology. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). indoleamine 2,3-dioxygenase 1. [Link]

  • AutoDock Vina. (n.d.). AutoDock Vina: Molecular docking program. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15999970, 5-Chloro-2-(trifluoromethyl)nicotinic acid. [Link]

  • National Center for Biotechnology Information. (2021). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. [Link]

  • National Center for Biotechnology Information. (2021). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. [Link]

  • RCSB Protein Data Bank. (2019). 6R63: Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

  • RCSB Protein Data Bank. (2019). 6R63: Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.